ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-3-15-13(14)12-8-7-9(2)10-5-4-6-11(10)12/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUHUGVNICWMQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCC2=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5072228 | |
| Record name | 1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5072228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71042-72-3 | |
| Record name | Ethyl 2,3-dihydro-7-methyl-1H-indene-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71042-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071042723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5072228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate, a valuable intermediate in pharmaceutical research and development. The synthesis involves a multi-step process, commencing with the formation of the indene core structure followed by esterification. This document details the proposed synthetic pathway, experimental protocols for key reactions, and presents relevant data in a structured format for clarity and comparative analysis.
Synthetic Pathway Overview
The synthesis of this compound can be conceptually approached through a two-stage process:
-
Formation of the 7-methyl-2,3-dihydro-1H-indene-4-carboxylic acid core: This is the crucial step in building the bicyclic indenecarboxylic acid structure. A plausible and referenced method involves the reaction of an enamine with an α,β-unsaturated ester. Specifically, the reaction between 1-pyrrolidino-1-cyclopentene and ethyl sorbate has been suggested as a viable route.[1] This reaction likely proceeds through a Michael addition followed by an intramolecular aldol-type condensation and subsequent aromatization to yield the indene ring system.
-
Esterification: The resulting 7-methyl-2,3-dihydro-1H-indene-4-carboxylic acid is then converted to its corresponding ethyl ester. This is a standard transformation in organic synthesis and can be achieved through various methods, with Fischer-Speier esterification being a common and effective choice.
The overall synthetic workflow is depicted in the diagram below.
Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Synthesis of 7-methyl-2,3-dihydro-1H-indene-4-carboxylic acid (Hypothetical Protocol)
This protocol is based on the principles of the Stork enamine alkylation and subsequent cyclization.
Materials:
-
Cyclopentanone
-
Pyrrolidine
-
Ethyl sorbate
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve cyclopentanone and a slight molar excess of pyrrolidine in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Remove the toluene under reduced pressure to yield the crude 1-pyrrolidino-1-cyclopentene.
-
Michael Addition and Cyclization: Dissolve the crude enamine in a suitable aprotic solvent such as acetonitrile or DMF. Cool the solution in an ice bath. Add ethyl sorbate dropwise to the cooled enamine solution with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to promote cyclization and aromatization. The progress of the reaction should be monitored by an appropriate technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Hydrolysis and Work-up: After the reaction is complete, cool the mixture and add an aqueous solution of hydrochloric acid to hydrolyze the intermediate iminium salt and any remaining enamine. Stir the mixture vigorously. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.
-
Purification: The crude 7-methyl-2,3-dihydro-1H-indene-4-carboxylic acid can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Esterification to this compound
This protocol follows the Fischer-Speier esterification method.
Materials:
-
7-methyl-2,3-dihydro-1H-indene-4-carboxylic acid
-
Ethanol, absolute
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 7-methyl-2,3-dihydro-1H-indene-4-carboxylic acid in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data
As specific experimental data for the proposed synthetic route is not available in the cited literature, the following table presents the key physical and chemical properties of the target compound.
| Property | Value | Reference |
| CAS Number | 71042-72-3 | [2][3] |
| Molecular Formula | C₁₃H₁₆O₂ | [2][3] |
| Molecular Weight | 204.26 g/mol | [3] |
| Appearance | Not specified | |
| Purity | ≥97% (commercially available) | [3] |
Signaling Pathways and Logical Relationships
The core of the proposed synthesis relies on fundamental principles of organic reactivity. The initial enamine formation enhances the nucleophilicity of the α-carbon of the original ketone, enabling it to participate in a Michael addition. The subsequent intramolecular condensation is a classic ring-forming reaction.
Figure 2: Logical relationship of key steps in the formation of the indene core.
Conclusion
The synthesis of this compound is a multi-step process that can be achieved through the formation of the corresponding carboxylic acid followed by esterification. While a detailed, peer-reviewed protocol for the proposed enamine-based route is not publicly available, the principles of the Stork enamine alkylation and Fischer esterification provide a solid foundation for developing a successful synthetic procedure. The information and protocols provided in this guide are intended to assist researchers in the design and execution of experiments for the synthesis of this important pharmaceutical intermediate. Further optimization and characterization of intermediates and the final product are recommended for any practical application.
References
An In-depth Technical Guide to Ethyl 7-Methyl-2,3-dihydro-1H-indene-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Properties
Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate, with the CAS number 71042-72-3, is a substituted indene derivative. Its fundamental chemical and physical properties are summarized below.[1]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₂ | [1] |
| Molecular Weight | 204.26 g/mol | [1] |
| CAS Number | 71042-72-3 | [1] |
| Purity | ≥97% (commercially available) | [1] |
| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |
| Storage | Room temperature | [1] |
1.1. Computational Data
Computational models provide theoretical insights into the behavior of a molecule. The following data has been calculated for this compound:
| Parameter | Value | Source |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.66042 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 2 | [1] |
1.2. Spectroscopic Data
Synthesis
A synthetic route for this compound has been reported in the literature. The synthesis involves the reaction of 1-(1-pyrrolidino)cyclopentene with ethyl sorbate, followed by aromatization with sulfur. While the detailed experimental protocol is not available, a general workflow can be outlined.
2.1. Synthetic Workflow
The following diagram illustrates the logical steps for the synthesis of this compound based on the known reaction.
2.2. Experimental Considerations
-
Cycloaddition: This step likely involves a Diels-Alder type reaction between the enamine (1-(1-pyrrolidino)cyclopentene) and the diene (ethyl sorbate). Reaction conditions would need to be optimized in terms of solvent and temperature to favor the desired cycloaddition product.
-
Aromatization: The use of sulfur for aromatization is a classical method. This step typically requires heating the intermediate with elemental sulfur, leading to the elimination of hydrogen sulfide. Appropriate safety precautions for handling sulfur and hydrogen sulfide are essential.
-
Purification: The final product would likely require purification, for which techniques such as column chromatography or distillation would be suitable.
Potential Biological Activities and Applications
While there is no specific biological data available for this compound, the 2,3-dihydro-1H-indene scaffold is present in numerous biologically active molecules. Structure-activity relationship (SAR) studies of related compounds suggest several potential therapeutic applications.
3.1. Overview of Potential Applications
The diagram below outlines the potential therapeutic areas for which 2,3-dihydro-1H-indene derivatives have been investigated.
-
Anti-inflammatory Activity: Certain 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives have shown potent inhibitory effects on the adhesion of monocytes to colon epithelial cells, a key event in inflammatory bowel disease (IBD).[2]
-
Anticancer Activity: A number of dihydro-1H-indene derivatives have been designed and evaluated as tubulin polymerization inhibitors.[3][4] By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
-
Neuroprotective Effects: Benzylidene-2,3-dihydro-1H-inden-1-one derivatives have been studied as inhibitors of tau amyloid fiber formation, which is implicated in neurodegenerative disorders such as Alzheimer's disease.[5]
Given these findings, this compound could serve as a valuable building block or lead compound for the development of novel therapeutics in these areas. Further research is warranted to explore its specific biological profile.
Conclusion
This compound is a chemical compound with potential for further investigation in medicinal chemistry and materials science. This guide has summarized the currently available information on its chemical properties and synthesis. The lack of comprehensive experimental data highlights an opportunity for further research to fully characterize this molecule and explore its potential applications, particularly in the context of the known biological activities of the 2,3-dihydro-1H-indene scaffold.
Disclaimer
This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted with appropriate safety precautions and in accordance with established protocols.
References
- 1. chemscene.com [chemscene.com]
- 2. Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate (CAS 71042-72-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate, with the CAS number 71042-72-3, is a substituted indane derivative. This document provides a comprehensive technical overview of its chemical and physical properties, a detailed synthesis protocol, and available spectroscopic data. To date, public domain literature and databases lack specific information regarding the biological activity, pharmacological profile, and involvement in signaling pathways of this particular molecule. This guide is intended to serve as a foundational resource for researchers interested in the chemical attributes of this compound and as a starting point for potential future investigations into its biological relevance.
Chemical and Physical Properties
This compound is a small organic molecule with a molecular weight of 204.26 g/mol and the chemical formula C₁₃H₁₆O₂.[1][2] Its structure consists of a dihydroindene core, which is a bicyclic system composed of a benzene ring fused to a cyclopentane ring. The molecule is further functionalized with a methyl group at the 7-position and an ethyl carboxylate group at the 4-position.
A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 71042-72-3 | [1][2] |
| Molecular Formula | C₁₃H₁₆O₂ | [1][2] |
| Molecular Weight | 204.26 g/mol | [1][2] |
| IUPAC Name | This compound | |
| Synonyms | Ethyl 7-methyl-4-indancarboxylate, 7-methyl-2,3-dihydro-1H-indene-4-carboxylic acid ethyl ester | [1] |
| Boiling Point | 110-112 °C at 0.45 Torr | |
| Density | 1.079 ± 0.06 g/cm³ | |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Solubility | Not specified (expected to be soluble in organic solvents) |
Synthesis and Experimental Protocols
Synthetic Route
A likely synthetic pathway involves a Diels-Alder reaction followed by aromatization. The general workflow for this type of synthesis is depicted below.
Caption: General synthetic workflow for indane derivatives.
Experimental Protocol (Based on Patent Literature)
The following protocol is adapted from available descriptions and provides a likely method for the synthesis of the title compound.
Step 1: Diels-Alder Reaction
-
In a suitable reaction vessel, combine 1-pyrrolidino-1-cyclopentene and ethyl sorbate.
-
The reaction is typically carried out in a non-polar solvent.
-
The mixture is heated to facilitate the [4+2] cycloaddition, yielding a bicyclic intermediate.
-
The solvent is removed under reduced pressure. The crude product may be used in the next step without further purification.
Step 2: Aromatization
-
To the crude intermediate from Step 1, add sulfur.
-
The mixture is heated to a high temperature (e.g., 250 °C) for a period of time (e.g., 2 hours) to effect aromatization.
-
After the reaction is complete, the desired product, this compound, is isolated and purified by distillation under reduced pressure.
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely available in the public domain. However, some ¹H NMR data has been reported.
| Data Type | Details |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.76 (d, J = 7.6 Hz, 1H), 7.03 (d, J = 8.0 Hz, 1H), 4.34 (q, J = 7.2 Hz, 2H), 3.30 (t, J = 7.6 Hz, 2H), 2.84 (t, J = 7.6 Hz, 2H), 2.30 (s, 3H) |
| ¹³C NMR | Data not available in searched resources. |
| Mass Spectrometry | Data not available in searched resources. |
| Infrared Spectroscopy | Data not available in searched resources. |
Biological Activity and Drug Development Applications
Extensive searches of scientific literature and chemical databases, including PubChem Bioassay and ChEMBL, did not yield any specific information on the biological activity, pharmacological profile, or mechanism of action for this compound.
While the broader class of indane derivatives has been investigated for various biological activities, including as anti-inflammatory agents and ligands for nuclear receptors, there is no direct evidence to suggest that the title compound has been evaluated in these or any other biological assays.
The absence of such data presents both a challenge and an opportunity. For researchers in drug discovery, this compound represents a novel chemical entity with unexplored biological potential. Its inclusion in high-throughput screening campaigns against a variety of biological targets could be a fruitful avenue for identifying new lead compounds.
References
An In-depth Technical Guide on Ethyl 7-Methyl-2,3-dihydro-1H-indene-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological significance of ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document compiles information from closely related analogs to offer valuable insights for researchers. The guide details a plausible synthetic approach, predicted spectroscopic characteristics, and explores the potential of the 2,3-dihydro-1H-indene scaffold in drug discovery, particularly as succinate dehydrogenase inhibitors and tubulin polymerization inhibitors. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using Graphviz diagrams.
Molecular Structure and Properties
This compound is a bicyclic organic compound with the molecular formula C₁₃H₁₆O₂.[1][2][3] Its structure features a dihydroindene core, which is a fused ring system consisting of a benzene ring and a cyclopentene ring, substituted with a methyl group and an ethyl carboxylate group.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 71042-72-3 | [1][3] |
| Molecular Formula | C₁₃H₁₆O₂ | [1][2][3] |
| Molecular Weight | 204.26 g/mol | [1] |
| Canonical SMILES | CCOC(=O)C1=C2CCCC2=C(C)C=C1 | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2,3-Dihydro-7-methyl-1H-indene-4-carboxylic acid ethyl ester | [1] |
Synthesis and Experimental Protocols
A plausible and efficient method for the synthesis of the 2,3-dihydro-1H-indene core is through a Diels-Alder reaction. This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene ring. In the context of the target molecule, a substituted diene would react with a suitable dienophile, followed by subsequent functional group manipulations to yield the final product.
General Experimental Protocol for the Synthesis of Dihydroindene Derivatives via Diels-Alder Reaction
This protocol is a generalized representation and may require optimization for the specific synthesis of this compound.
Materials:
-
Substituted 1,3-diene
-
Substituted alkene (dienophile)
-
Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) (optional)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted 1,3-diene in the anhydrous solvent.
-
Addition of Dienophile: Add the dienophile to the reaction mixture. If a Lewis acid catalyst is used, it is typically added at a low temperature (e.g., 0 °C or -78 °C).
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization: Characterize the purified product by spectroscopic methods (NMR, IR, and MS).
Spectroscopic Data (Predicted and Comparative)
As experimental spectra for this compound are not available, this section provides predicted data based on the analysis of structurally similar compounds.[4][5][6][7]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic Protons: Signals in the range of 7.0-7.5 ppm. Ethyl Group: A quartet around 4.1-4.4 ppm (CH₂) and a triplet around 1.2-1.4 ppm (CH₃). Dihydroindene Protons: Aliphatic protons of the five-membered ring will appear as multiplets in the range of 2.0-3.5 ppm. Methyl Group: A singlet around 2.2-2.5 ppm. |
| ¹³C NMR | Carbonyl Carbon: A signal around 165-175 ppm. Aromatic Carbons: Signals in the range of 120-145 ppm. Ethyl Group: Signals around 60-65 ppm (OCH₂) and 14-15 ppm (CH₃). Dihydroindene Carbons: Aliphatic carbons will appear in the range of 20-40 ppm. Methyl Carbon: A signal around 15-20 ppm. |
| IR (Infrared) | C=O Stretch (Ester): A strong absorption band around 1700-1725 cm⁻¹. C-O Stretch: A strong absorption band in the region of 1100-1300 cm⁻¹. Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region. C-H Stretch (Aromatic and Aliphatic): Bands in the 2850-3100 cm⁻¹ region. |
| Mass Spec. | Molecular Ion (M⁺): A peak at m/z = 204. |
Biological Activity and Potential Applications
The 2,3-dihydro-1H-indene scaffold is present in a variety of biologically active molecules, suggesting that this compound could have interesting pharmacological properties. Research on structurally related compounds has highlighted two primary areas of interest: fungicidal activity through the inhibition of succinate dehydrogenase and anticancer activity via the inhibition of tubulin polymerization.[8][9][10]
Succinate Dehydrogenase Inhibition
Succinate dehydrogenase (SDH), also known as complex II in the mitochondrial electron transport chain, is a crucial enzyme for cellular respiration in many fungi.[8] Inhibitors of SDH (SDHIs) are a significant class of fungicides used in agriculture. The indene scaffold has been identified as a promising pharmacophore for the development of novel SDHIs.[8][11] These compounds bind to the ubiquinone binding site of the SDH enzyme, blocking the electron transport chain and leading to fungal cell death. The lipophilic nature of the indene ring can enhance binding to the hydrophobic pockets of the enzyme.[8]
Tubulin Polymerization Inhibition
Tubulin is a protein that polymerizes into microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and cell shape maintenance.[10][12] Molecules that interfere with tubulin polymerization are potent anticancer agents. Several 2,3-dihydro-1H-indene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10] These compounds often bind to the colchicine binding site on tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network is particularly detrimental to rapidly dividing cancer cells. Furthermore, the anti-angiogenic properties of some dihydro-1H-indene derivatives, which inhibit the formation of new blood vessels, can further contribute to their antitumor efficacy by starving tumors of essential nutrients.[9][10]
Conclusion
This compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and agrochemistry. While direct experimental data is currently sparse, the analysis of its structural analogs suggests a high potential for biological activity. The synthetic accessibility of the dihydroindene core, coupled with the known activities of this scaffold as both a succinate dehydrogenase inhibitor and a tubulin polymerization inhibitor, makes this compound and its derivatives attractive targets for future research and development. This technical guide provides a solid foundation for researchers to initiate further studies into the synthesis, characterization, and biological evaluation of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. rsc.org [rsc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in the structural elucidation and characterization of this and related molecules. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such data, and a visual representation of the molecular structure with corresponding proton assignments.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of structurally analogous compounds. Actual experimental values may vary slightly depending on the specific conditions used for data acquisition.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H5 | ~7.2 - 7.4 | d | ~8.0 | 1H |
| H6 | ~7.0 - 7.2 | d | ~8.0 | 1H |
| O-CH₂ (ethyl) | ~4.1 - 4.4 | q | ~7.1 | 2H |
| C1-H₂ (benzylic) | ~2.8 - 3.0 | t | ~7.5 | 2H |
| C3-H₂ (benzylic) | ~2.8 - 3.0 | t | ~7.5 | 2H |
| C7-CH₃ (aromatic) | ~2.2 - 2.5 | s | - | 3H |
| C2-H₂ | ~2.0 - 2.2 | p | ~7.5 | 2H |
| O-CH₂-CH₃ (ethyl) | ~1.2 - 1.4 | t | ~7.1 | 3H |
Experimental Protocol
This section details a standard methodology for the acquisition of a high-resolution ¹H NMR spectrum for a small organic molecule such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical and should be one that fully dissolves the sample and has minimal overlapping signals with the analyte.[1]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer the solution to a standard 5 mm NMR tube.
2. Instrument and Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is recommended for better signal dispersion and resolution.[2]
-
Probe: A standard broadband or inverse detection probe.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure reproducibility.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): Typically 16 to 64 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans is generally adequate.
-
Acquisition Time (AQ): Set to achieve good digital resolution, typically 3-4 seconds.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm is usually sufficient to cover the entire proton chemical shift range for organic molecules.
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential window function (line broadening, LB) of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually or automatically phase correct the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the area under each signal to determine the relative number of protons.[1]
Visualization of Proton Environments
The following diagram illustrates the molecular structure of this compound and the distinct proton environments that give rise to the signals in the ¹H NMR spectrum.
Caption: Molecular structure and ¹H NMR signal assignments.
References
Synthesis of Ethyl 7-Methyl-2,3-dihydro-1H-indene-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the starting materials and synthetic route for ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate, a valuable intermediate in pharmaceutical research and development. The synthesis involves a multi-step process commencing with a Diels-Alder reaction, followed by subsequent aromatization and reduction steps.
Core Synthetic Pathway
The primary route for the synthesis of this compound involves the reaction of 1-pyrrolidino-1-cyclopentene with ethyl sorbate. This reaction proceeds through a Diels-Alder cycloaddition, followed by the elimination of pyrrolidine to yield an intermediate that is subsequently aromatized. The final step involves the reduction of the indene ring system to the desired 2,3-dihydro-1H-indene derivative.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of the Diels-Alder Adduct (Intermediate 1)
-
Enamine Formation: 1-Pyrrolidino-1-cyclopentene is typically prepared in situ or used directly if commercially available. It is formed by the reaction of cyclopentanone with pyrrolidine, usually with azeotropic removal of water.
-
Diels-Alder Reaction: 1-Pyrrolidino-1-cyclopentene (the diene component, after tautomerization of the enamine) is reacted with ethyl sorbate (the dienophile) in an appropriate aprotic solvent, such as dioxane or toluene. The reaction is typically carried out at elevated temperatures.
-
Hydrolysis and Elimination: The resulting Diels-Alder adduct, which is an enamine, is then hydrolyzed under acidic conditions, which also facilitates the elimination of the pyrrolidine moiety to form the cyclohexadiene intermediate.
Step 2: Aromatization to Ethyl 7-methyl-1H-indene-4-carboxylate (Intermediate 2)
The cyclohexadiene intermediate from the previous step is aromatized to form the indene ring system.
-
Reaction: The intermediate is heated with a dehydrogenating agent, such as sulfur or palladium on carbon (Pd/C), in a high-boiling solvent like decalin.
-
Work-up: After the reaction is complete, the mixture is cooled, and the solid catalyst is removed by filtration. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Step 3: Reduction to this compound (Final Product)
The final step is the selective reduction of the double bond in the five-membered ring of the indene.
-
Reaction: Ethyl 7-methyl-1H-indene-4-carboxylate is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to hydrogenation with hydrogen gas, typically at a pressure of 1-3 atmospheres, until the theoretical amount of hydrogen is consumed.
-
Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The final product can be purified by vacuum distillation or column chromatography to afford this compound as a colorless oil.
Quantitative Data
Due to the limited availability of specific experimental data in the public domain for this exact synthesis, the following table presents typical ranges for yields and key analytical data based on analogous reactions.
| Parameter | Value |
| Molecular Formula | C₁₃H₁₆O₂ |
| Molecular Weight | 204.26 g/mol |
| Typical Overall Yield | 30-50% (estimated over 3 steps) |
| ¹H NMR (CDCl₃, δ, ppm) | ~7.2-7.0 (m, 2H, Ar-H), 4.3 (q, 2H, OCH₂), 3.0-2.8 (m, 4H, Ar-CH₂), 2.4 (s, 3H, Ar-CH₃), 2.1 (m, 2H, CH₂), 1.3 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃, δ, ppm) | ~168, 144, 142, 135, 128, 125, 122, 60, 32, 30, 25, 18, 14 |
| IR (neat, cm⁻¹) | ~2950, 1715 (C=O), 1600, 1450, 1250 |
| Mass Spec (EI, m/z) | 204 [M]⁺ |
Logical Workflow for Synthesis
The following diagram illustrates the logical progression of the synthetic sequence.
Caption: Logical workflow for the synthesis and quality control.
An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-oxocyclopentyl)-3-hexenoate via Stork Enamine Alkylation
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed examination of the synthesis of ethyl 2-(2-oxocyclopentyl)-3-hexenoate through the Stork enamine alkylation of 1-pyrrolidino-1-cyclopentene with ethyl sorbate. This reaction is a classic example of a Michael addition, leveraging the nucleophilic character of an enamine to achieve C-C bond formation with an α,β-unsaturated ester. This guide will cover the underlying chemical principles, a detailed experimental protocol, and relevant data presented for clarity and reproducibility.
Introduction and Core Principles
The Stork enamine alkylation, developed by Gilbert Stork, is a powerful and versatile method for the α-alkylation of aldehydes and ketones.[1] The reaction proceeds in three main stages:
-
Enamine Formation: A ketone or aldehyde is reacted with a secondary amine, such as pyrrolidine or morpholine, to form a nucleophilic enamine. This step circumvents the issues of polyalkylation often encountered with direct enolate alkylation under strongly basic conditions.
-
Michael Addition: The enamine then acts as a soft nucleophile, attacking an electrophilic Michael acceptor, such as an α,β-unsaturated carbonyl or nitrile.[2]
-
Hydrolysis: The resulting iminium salt is hydrolyzed, typically with a dilute acid, to regenerate the carbonyl group, yielding the final α-alkylated product.[2]
The reaction between 1-pyrrolidino-1-cyclopentene and ethyl sorbate exemplifies this process, where the enamine derived from cyclopentanone adds to the conjugated system of ethyl sorbate.
Signaling Pathways and Reaction Mechanisms
The overall transformation can be visualized as a two-stage process: the formation of the enamine and its subsequent reaction with the Michael acceptor followed by hydrolysis.
Caption: Overall workflow of the two-stage synthesis.
The mechanism of the Michael addition involves the nucleophilic attack of the enamine's α-carbon onto the β-carbon of the conjugated ester. This is followed by protonation and subsequent hydrolysis of the iminium salt to yield the final product.
Caption: Key steps in the Michael addition and hydrolysis.
Experimental Protocols
Part A: Synthesis of 1-Pyrrolidino-1-cyclopentene
This procedure is adapted from typical enamine synthesis protocols.
Materials:
-
Cyclopentanone
-
Pyrrolidine
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add cyclopentanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid.
-
Add toluene as the solvent.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude 1-pyrrolidino-1-cyclopentene is typically used in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Part B: Michael Addition and Hydrolysis
Materials:
-
1-Pyrrolidino-1-cyclopentene (from Part A)
-
Ethyl sorbate
-
Dioxane or Benzene (solvent)
-
Hydrochloric acid (aqueous solution, e.g., 10%)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (drying agent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column (for purification)
Procedure:
-
Dissolve the crude 1-pyrrolidino-1-cyclopentene (1.0 eq) in an anhydrous solvent such as dioxane or benzene in a round-bottom flask.
-
Add ethyl sorbate (1.0 eq) to the solution.
-
Heat the mixture at reflux for several hours (reaction progress can be monitored by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add an aqueous solution of hydrochloric acid and stir vigorously for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl 2-(2-oxocyclopentyl)-3-hexenoate.
Data Presentation
The following tables summarize the key quantitative data for the reactants and the expected product.
Table 1: Properties of Reactants
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1-Pyrrolidino-1-cyclopentene | C₉H₁₅N | 137.22 | 100-110 (15 mmHg) | 0.941 |
| Ethyl sorbate | C₈H₁₂O₂ | 140.18 | 175 | 0.938 |
Table 2: Expected Product Properties and Yields from Analogous Reactions
| Product | Formula | Molar Mass ( g/mol ) | Typical Yield (%) |
| Ethyl 2-(2-oxocyclopentyl)-3-hexenoate | C₁₃H₂₀O₃ | 224.30 | 60-80* |
*Yields are estimated based on similar Stork enamine reactions with α,β-unsaturated esters and may vary depending on specific reaction conditions.
Conclusion
The Stork enamine alkylation provides an effective and reliable method for the synthesis of ethyl 2-(2-oxocyclopentyl)-3-hexenoate from 1-pyrrolidino-1-cyclopentene and ethyl sorbate. The reaction proceeds under relatively mild conditions and offers good control over mono-alkylation. The protocols and data presented in this guide serve as a comprehensive resource for researchers engaged in organic synthesis and drug development, enabling the reproducible synthesis of this and related compounds. Further optimization of reaction conditions, such as solvent, temperature, and reaction time, may lead to improved yields.
References
An In-depth Technical Guide on the Physical Properties of Ethyl 7-Methyl-2,3-dihydro-1H-indene-4-carboxylate
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate. Due to a lack of experimentally determined data for several key physical characteristics, this document also includes established experimental protocols for their determination. Furthermore, while specific biological activities for this compound are not documented, this guide presents a potential signaling pathway based on the known activities of structurally related dihydroindene derivatives.
Chemical Identity and Molecular Properties
This compound is a member of the indane carboxylate family. Its fundamental molecular properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C13H16O2 | [1][2][3][4] |
| Molecular Weight | 204.26 g/mol | [1][4] |
| CAS Number | 71042-72-3 | [1][2][3] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.66 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 2 | [1] |
Core Physical Properties
| Property | Experimental Value | Predicted Value |
| Melting Point | Not Available | Data Not Available |
| Boiling Point | Not Available | Data Not Available |
| Density | Not Available | Data Not Available |
| Solubility | Not Available | Data Not Available |
The lack of experimental data necessitates the use of predictive models, such as Quantitative Structure-Property Relationship (QSPR) models, which can be developed for esters to estimate these properties.[6]
Experimental Protocols for Physical Property Determination
The following are detailed methodologies for the experimental determination of the core physical properties of organic compounds like this compound.
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
-
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
-
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, grind the sample gently with a mortar and pestle.
-
Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the substance.
-
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
-
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or Thiele tube)
-
Rubber band or wire for attaching the test tube to the thermometer
-
-
Procedure:
-
Place a small amount of the liquid sample (approximately 0.5 mL) into the small test tube.
-
Invert the capillary tube (sealed end up) and place it inside the test tube with the liquid.
-
Attach the test tube to the thermometer with the rubber band, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly in the heating bath.
-
Heat the bath gradually. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Remove the heat and allow the bath to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.
-
Density is the mass of a substance per unit volume.
-
Apparatus:
-
Pycnometer (a flask with a specific volume)
-
Analytical balance
-
Thermometer
-
Water bath
-
-
Procedure:
-
Clean and dry the pycnometer thoroughly and record its mass (m1).
-
Fill the pycnometer with the liquid sample, ensuring no air bubbles are present.
-
Place the pycnometer in a constant temperature water bath until it reaches thermal equilibrium.
-
Adjust the volume of the liquid to the pycnometer's calibration mark.
-
Dry the outside of the pycnometer and weigh it (m2).
-
The mass of the liquid is m_liquid = m2 - m1.
-
The density (ρ) is calculated using the formula: ρ = m_liquid / V, where V is the calibrated volume of the pycnometer.
-
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
-
Apparatus:
-
Test tubes
-
Vortex mixer or shaker
-
Graduated pipettes
-
A selection of solvents (e.g., water, ethanol, acetone, hexane)
-
-
Procedure:
-
Place a small, accurately weighed amount of the solute (e.g., 10 mg) into a test tube.
-
Add a small, measured volume of the solvent (e.g., 1 mL).
-
Agitate the mixture vigorously using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution for the presence of undissolved solute.
-
If the solute has completely dissolved, it is considered soluble at that concentration.
-
If the solute has not completely dissolved, the mixture can be classified as partially soluble or insoluble. Further solvent can be added incrementally to determine the approximate solubility limit.
-
Potential Biological Activity and Signaling Pathway
While no specific biological activity has been reported for this compound, research into structurally similar compounds provides insights into potential therapeutic applications. Dihydro-1H-indene derivatives have been identified as tubulin polymerization inhibitors, a mechanism of action shared by several successful anti-cancer drugs.[7] These compounds can bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells.
The indane framework is also recognized as a valuable scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anti-inflammatory and neuroprotective effects.[8]
Below is a diagram illustrating the proposed mechanism of action for a generic dihydro-1H-indene derivative as a tubulin polymerization inhibitor.
Caption: Mechanism of tubulin polymerization inhibition.
This diagram illustrates how a dihydro-1H-indene derivative can interfere with the normal process of microtubule formation, a critical process for cell division, thereby leading to cell cycle arrest and programmed cell death in cancerous cells.
Disclaimer: This document is intended for informational purposes for a scientific audience. The information on predicted properties and potential biological activities should be considered theoretical and requires experimental validation. Researchers should adhere to all applicable safety guidelines when handling chemical substances.
References
- 1. chemscene.com [chemscene.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound - CAS:71042-72-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eburon-organics.com [eburon-organics.com]
ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate IUPAC name
An In-depth Technical Guide to Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate
This technical guide provides a comprehensive overview of this compound, a chemical compound of interest to researchers, scientists, and professionals in drug development. The guide details its chemical identity, synthesis, and potential applications, with a focus on its role as a building block in medicinal chemistry. Given the limited specific research on this molecule, this guide also incorporates data and protocols from closely related analogs to illustrate the therapeutic potential of the 2,3-dihydro-1H-indene scaffold.
Compound Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It is also referred to as 2,3-Dihydro-7-methyl-1H-indene-4-carboxylic acid ethyl ester.[2]
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 71042-72-3 | [1][2] |
| Molecular Formula | C₁₃H₁₆O₂ | [1][2] |
| Molecular Weight | 204.26 g/mol | [2] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [2] |
| logP (octanol-water partition coefficient) | 2.66042 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 2 | [2] |
| Purity | ≥97% (typical commercial grade) | [2] |
| Storage | Room temperature | [2] |
Synthesis
Caption: General workflow for the synthesis of 2,3-dihydro-1H-indene derivatives.
Representative Experimental Protocol for Synthesis of a Dihydro-1H-indene Derivative
The following protocol is for the synthesis of a related compound, ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate, and is provided as a representative example of the synthetic methodology.[4]
-
Reaction Setup: In a suitable reaction vessel, combine 1,4-dibromo-2,3-bis(bromomethyl)benzene (1.0 mmol), ethyl 3-oxo-3-(p-tolyl)propanoate (1.0 mmol), and Caesium Carbonate (Cs₂CO₃) (2 mmol) in Dimethyl sulfoxide (DMSO) (5 ml).
-
Reaction Execution: Stir the mixture at room temperature for 30 minutes, monitoring the conversion of substrates by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with 1M HCl (aqueous) and extract the product with Ethyl Acetate (3 x 50 ml).
-
Purification: Combine the organic layers and concentrate under reduced pressure. Purify the resulting crude product by column chromatography (eluent: petroleum ether/EtOAc = 50/1) to afford the final product as a white solid.
Applications in Drug Discovery and Research
This compound is categorized as a Protein Degrader Building Block .[5] This suggests its primary utility is in the synthesis of bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs). PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as a fragment for the E3 ligase ligand, the linker, or the target protein ligand portion of the PROTAC.
Caption: Conceptual PROTAC structure showing the potential integration of the indene building block.
Biological Activities of the 2,3-dihydro-1H-indene Scaffold
The 2,3-dihydro-1H-indene core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities.
Table 2: Reported Biological Activities of 2,3-dihydro-1H-indene Derivatives
| Biological Activity | Description | Key Findings | Reference |
| Antitumor/Anti-angiogenic | Inhibition of tubulin polymerization | A derivative, compound 12d, showed potent antiproliferative activity against four cancer cell lines with IC₅₀ values ranging from 0.028 to 0.087 µM. It was found to bind to the colchicine site on tubulin. | [6] |
| Anti-inflammatory | Mechanism not fully elucidated | Derivatives of the indene scaffold are being investigated for their potential anti-inflammatory properties. | [7] |
| Melatonergic Agonism | Selective agonism at the MT2 receptor | A novel class of chiral 2,3-dihydro-1H-indene derivatives was designed and synthesized as melatonergic ligands, showing potential for treating sleep disorders. | [8] |
Experimental Protocols for Biological Evaluation
The following are representative protocols for assessing the biological activity of compounds based on the 2,3-dihydro-1H-indene scaffold. These are generalized from published studies and may require optimization.
In Vitro Cell Growth Inhibition Assay (CCK-8 Assay)
This protocol is adapted from a study on dihydro-1H-indene derivatives as tubulin inhibitors.[6]
-
Cell Culture: Culture selected human cancer cell lines (e.g., K562, A549, HCT116, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Combretastatin A-4) for 48 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for an additional 1-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values using appropriate software (e.g., GraphPad Prism).
Caption: A general workflow for the in vitro screening of chemical compounds.
Conclusion
This compound is a valuable chemical intermediate, particularly as a building block for constructing targeted protein degraders. While direct biological data on this specific molecule is sparse, the broader family of 2,3-dihydro-1H-indene derivatives has demonstrated significant potential in oncology and other therapeutic areas. The protocols and data presented in this guide offer a framework for researchers to synthesize, evaluate, and utilize this and related compounds in drug discovery and development programs. Future research should focus on elucidating the specific biological targets and therapeutic applications of this compound and its derivatives.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. chemscene.com [chemscene.com]
- 3. 2,3-Dihydro-7-methyl-1H-indene-4-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. calpaclab.com [calpaclab.com]
- 6. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
The Genesis of a Therapeutic Scaffold: An In-depth Technical Guide to the Discovery and History of Indene Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indene framework, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a five-membered cyclopentene ring, represents a privileged scaffold in medicinal chemistry. First isolated from coal tar in 1890 by German chemists Wilhelm von Miller and Johannes Rohde, indene itself was initially of interest for its chemical properties and reactivity. However, the subsequent discovery and development of its carboxylated derivatives unlocked a vast potential for therapeutic applications, leading to the creation of potent anti-inflammatory, analgesic, and anticancer agents. This technical guide provides a comprehensive overview of the discovery and history of indene carboxylates, detailing key synthetic milestones, experimental protocols, and their evolution into critical components of modern drug discovery.
The Dawn of Indene Chemistry: From Coal Tar to the First Carboxylate
The story of indene carboxylates begins with the initial isolation of the parent indene molecule. In 1890, von Miller and Rohde identified a new hydrocarbon in the 175–185 °C boiling fraction of coal tar.[1] They named it "indene" due to the indigo-like color produced in certain condensation reactions.[1] The weakly acidic nature of the methylene protons on the five-membered ring was key to its separation from other hydrocarbons.[1]
While the early focus was on the parent hydrocarbon, the late 19th century saw the first foray into the synthesis of its derivatives. One of the earliest documented syntheses of an indene carboxylic acid was reported in 1894 by Perkin and Revay.[2] Their work described the preparation of an "indenecarboxylic acid," marking a pivotal moment in the history of this compound class.[2]
A significant early synthesis of a related precursor, 1-indanone, from a carboxylic acid was later described by Price and Lewis in 1939. They achieved the cyclization of hydrocinnamic acid to 1-indanone, a key intermediate for many indene derivatives.[3]
The Evolution of Synthetic Methodologies
The synthetic routes to indene carboxylates have evolved significantly from the early methods. Initial strategies often involved harsh conditions and yielded limited structural diversity. Over the decades, the development of new reagents and catalytic systems has enabled more efficient, selective, and versatile syntheses.
Classical Approaches
1. Intramolecular Friedel-Crafts Acylation: A foundational method for constructing the indene core involves the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids. This reaction, typically promoted by strong acids like polyphosphoric acid (PPA) or Lewis acids, remains a staple in the synthesis of 1-indanones, which can then be further functionalized to indene carboxylates.
2. Perkin and Revay's Synthesis of an "Indenecarboxylic Acid" (1894): This early method involved the hydrolysis of the product from the reaction of ortho-xylylene dibromide with ethylic sodiomalonate, followed by heating to induce decarboxylation and form the indenecarboxylic acid.[2]
Modern Synthetic Methods
Modern organic synthesis has introduced a plethora of new methods for constructing the indene carboxylate scaffold with greater efficiency and control.
1. Palladium- and Rhodium-Catalyzed Annulations: Transition metal-catalyzed reactions have revolutionized the synthesis of complex organic molecules, and indenes are no exception. For instance, the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst can produce indene derivatives in high yields.[4]
2. Ring-Closing Metathesis (RCM): Readily available substituted phenols can be used as starting materials in a sequence involving a Palladium-catalyzed Suzuki coupling followed by a Ruthenium-catalyzed ring-closing metathesis to construct functionalized indene derivatives in excellent yields.
Indene Carboxylates in Drug Discovery: The Rise of a Therapeutic Powerhouse
The therapeutic potential of indene carboxylates came to the forefront with the development of non-steroidal anti-inflammatory drugs (NSAIDs). The indene scaffold, particularly when functionalized with a carboxylic acid moiety, proved to be an excellent pharmacophore for inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.
Sulindac: A Landmark Indene Carboxylate NSAID
The discovery of Sulindac, an indene-3-acetic acid derivative, was a major milestone. It is a prodrug that is converted in the body to its active sulfide metabolite, which is a potent inhibitor of COX-1 and COX-2 enzymes.[5] This prodrug approach was designed to reduce the gastrointestinal side effects commonly associated with NSAIDs.
Table 1: Key Indene Carboxylate Derivatives and their Biological Activities
| Compound Name | Structure | Therapeutic Class | Target(s) | Reported IC50 Values |
| Sulindac | {(1Z)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-indene-3-yl}acetic acid | NSAID | COX-1, COX-2 | Varies for active sulfide metabolite |
| Indomethacin (related indole derivative) | {1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl}acetic acid | NSAID | COX-1, COX-2 | COX-1: ~0.1 µM, COX-2: ~1.5 µM |
| Compound 12d (dihydro-1H-indene derivative) | Not fully specified | Tubulin Polymerization Inhibitor | Tubulin | 0.028−0.087 µM (antiproliferative)[6] |
| 1H-inden-1-one-3-carboxylic acid derivative | Substituted 1H-inden-1-one-3-carboxylic acid | Antiviral (potential) | Caspase | 10.8 nM[7] |
Beyond Inflammation: Anticancer and Other Therapeutic Applications
The biological activities of indene carboxylates extend beyond their anti-inflammatory effects. Certain derivatives have shown promise as anticancer agents. Their mechanism of action in this context is often linked to the inhibition of signaling pathways that are crucial for cancer cell proliferation and survival, such as the Ras/Raf/MAPK pathway.
Signaling Pathways Modulated by Indene Carboxylates
Several indene derivatives have been shown to interfere with key cellular signaling cascades, contributing to their therapeutic effects. The Ras/Raf/MAPK (Mitogen-Activated Protein Kinase) pathway is a critical signaling route that regulates cell growth, proliferation, and differentiation. Dysregulation of this pathway is a hallmark of many cancers.
Detailed Experimental Protocols
Synthesis of 1-Indanone from Hydrocinnamic Acid (Price and Lewis, 1939 - Adapted)
Materials:
-
Hydrocinnamic acid
-
20% Sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Heating mantle, round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of hydrocinnamic acid and 20% sulfuric acid is heated to 140 °C.
-
The reaction is monitored for the cessation of gas evolution.
-
After cooling, the reaction mixture is extracted with diethyl ether.
-
The organic layer is washed with saturated sodium bicarbonate solution and then with water.
-
The ethereal solution is dried over anhydrous magnesium sulfate.
-
The diethyl ether is removed by distillation, and the resulting 1-indanone is purified by vacuum distillation.
Synthesis of 6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid (Modern Example)
Materials:
-
6-bromo-2,3-dihydro-1H-indene-1-carbonitrile
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (1 N)
-
Ethyl acetate (EA)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
To a solution of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile (1 g, 4.50 mmol) in ethanol (60 mL), potassium hydroxide (20 g, 178.24 mmol) is added.
-
The mixture is stirred at 100 °C for 16 hours.
-
The solvent is concentrated under reduced pressure.
-
The aqueous phase is adjusted to pH 3 with 1 N HCl.
-
The solution is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product.
Conclusion
The journey of indene carboxylates from their initial discovery in the late 19th century to their current status as a cornerstone of medicinal chemistry is a testament to the power of organic synthesis and the relentless pursuit of therapeutic innovation. From the early, often arduous, synthetic methods to the sophisticated catalytic systems of today, the ability to construct and modify the indene scaffold has led to the development of life-changing medicines. The rich history and evolving synthetic landscape of indene carboxylates continue to inspire the design of new therapeutic agents, promising a future where this remarkable chemical entity will undoubtedly play an even greater role in human health.
References
- 1. Synthesis of selectively deuterated fulvenes and indenes from enediynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indene synthesis [organic-chemistry.org]
- 5. 1H-Indene-1-carboxylic acid, 2,3-dihydro- | C10H10O2 | CID 85728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102603520A - Method for preparing 1H-indene-1-ketone-3-methanoic acid compound - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Ethyl 7-Methyl-2,3-Dihydro-1H-Indene-4-Carboxylate in Organic Synthesis
A comprehensive search of scientific and patent literature reveals a notable absence of specific, published applications for ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate as a starting material or intermediate in organic synthesis. While the indane scaffold itself is a valuable pharmacophore in drug discovery, and numerous syntheses of various indane and indanone derivatives have been reported, detailed experimental protocols and quantitative data for reactions involving this specific molecule are not publicly available.
This document, therefore, provides a prospective overview of potential, non-validated applications based on the general reactivity of the indane carboxylate scaffold. The experimental protocols provided are representative examples for these classes of reactions and should be considered hypothetical for this compound, requiring optimization and validation.
Potential Synthetic Utility
This compound possesses several reactive sites that could be exploited in organic synthesis:
-
Ester Functional Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides, acid chlorides, or other esters.
-
Aromatic Ring: The benzene ring is susceptible to electrophilic aromatic substitution reactions. The directing effects of the alkyl and ester substituents would need to be considered.
-
Benzylic Positions: The methylene groups of the cyclopentane ring are at benzylic positions and could potentially undergo oxidation or free-radical halogenation.
Prospective Applications and Representative Protocols
Hydrolysis to 7-Methyl-2,3-dihydro-1H-indene-4-carboxylic acid
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation that would yield a key building block for further derivatization, particularly in the synthesis of amide libraries for biological screening.
Representative Protocol (Base-Catalyzed Hydrolysis):
-
To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v), add lithium hydroxide monohydrate (2.0 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
| Reactant | Product | Reagents and Conditions | Typical Yield Range | Typical Reaction Time |
| This compound | 7-Methyl-2,3-dihydro-1H-indene-4-carboxylic acid | LiOH·H₂O, THF/H₂O, Room Temperature | 85-95% | 4-12 hours |
Note: The quantitative data in the table is hypothetical and based on general ester hydrolysis reactions.
Friedel-Crafts Acylation of the Aromatic Ring
The indane ring system can undergo Friedel-Crafts acylation to introduce a ketone functionality. The position of acylation would be directed by the existing substituents. For this specific molecule, acylation is anticipated to occur at the position para to the methyl group and meta to the carboxylate group.
Representative Protocol (Friedel-Crafts Acylation):
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture slowly into a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
| Reactant | Product (Hypothetical) | Reagents and Conditions | Typical Yield Range | Typical Reaction Time |
| This compound | Ethyl 6-acetyl-7-methyl-2,3-dihydro-1H-indene-4-carboxylate | Acetyl chloride, AlCl₃, DCM, 0 °C to Room Temperature | 60-80% | 2-6 hours |
Note: The product structure and quantitative data are hypothetical and based on general Friedel-Crafts acylation principles.[1][2][3]
Signaling Pathways and Experimental Workflows
As there are no specific biological applications or detailed synthetic routes published for this compound, diagrams of signaling pathways are not applicable. However, a generalized experimental workflow for the potential derivatization of this compound can be visualized.
Caption: Hypothetical workflow for the derivatization of this compound.
Conclusion
While this compound is commercially available, its application in organic synthesis remains undocumented in the accessible scientific literature. The protocols and data presented here are representative of the potential reactivity of the indane carboxylate scaffold and should serve as a starting point for researchers interested in exploring the synthetic utility of this compound. Any application of these protocols would require rigorous experimental validation and optimization.
References
Application Notes and Protocols for Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical properties, synthesis, and handling of ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate. Due to the limited publicly available data on the specific biological applications of this compound, this document focuses on its chemical characteristics and provides potential avenues for research based on structurally related molecules.
Chemical Properties and Data
This compound is a substituted indene derivative. Below is a summary of its key chemical data.[1][2][3]
| Property | Value | Reference |
| CAS Number | 71042-72-3 | [1][2][3] |
| Molecular Formula | C₁₃H₁₆O₂ | [1][2][3] |
| Molecular Weight | 204.26 g/mol | [1] |
| Appearance | White to off-white solid or colorless oil | N/A |
| Purity | Typically ≥97% (commercially available) | [1] |
| Storage | Store at room temperature in a dry, well-ventilated place. | [1][2] |
Potential Research Applications
While specific biological activities of this compound are not extensively documented in peer-reviewed literature, the dihydro-1H-indene scaffold is present in molecules with demonstrated biological effects. Notably, certain derivatives of dihydro-1H-indene have been investigated as tubulin polymerization inhibitors . These compounds interfere with the dynamics of microtubules, which are crucial for cell division, making them a target for anticancer drug development.
Therefore, this compound could be a valuable starting material or intermediate for the synthesis of novel compounds with potential therapeutic applications. Researchers may consider using this molecule as a scaffold for developing new chemical entities for screening in various biological assays, particularly in oncology.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to obtain this compound is through a multi-step process starting from simpler precursors. The following is a generalized protocol based on common organic synthesis methodologies.
Protocol: Synthesis via Friedel-Crafts Acylation and Subsequent Reduction/Cyclization
-
Friedel-Crafts Acylation: React m-xylene with a suitable acylating agent (e.g., succinic anhydride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form a keto-acid intermediate.
-
Clemmensen or Wolff-Kishner Reduction: Reduce the ketone group of the intermediate to a methylene group.
-
Intramolecular Friedel-Crafts Acylation (Cyclization): Treat the resulting carboxylic acid with a strong acid (e.g., polyphosphoric acid) to induce intramolecular cyclization, forming the indanone core.
-
Reduction of the Indanone: Reduce the ketone of the indanone to a hydroxyl group using a reducing agent like sodium borohydride.
-
Dehydration: Dehydrate the alcohol to form an indene intermediate.
-
Esterification: React the corresponding carboxylic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the final product, this compound.[4][5]
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[4]
Characterization of this compound
Standard analytical techniques should be used to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the aromatic protons, the methylene protons of the dihydroindene ring, the methyl group, and the ethyl ester group.
-
¹³C NMR will confirm the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the molecular weight of the compound (m/z = 204.26).
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the ester carbonyl group (around 1710-1740 cm⁻¹).
Safe Handling and Storage
Personal Protective Equipment (PPE):
Handling:
-
In case of contact, wash the affected area thoroughly with soap and water.[6]
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[7]
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
Visualizations
Caption: Generalized workflow for the synthesis of this compound.
Caption: Logical framework for investigating the potential biological activity of the title compound.
References
- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. scienceready.com.au [scienceready.com.au]
- 5. smartlabs.co.za [smartlabs.co.za]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols: Ethyl 7-Methyl-2,3-dihydro-1H-indene-4-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a variety of biologically active molecules. While the compound itself has not been extensively studied for direct therapeutic applications, its structural motif is present in numerous derivatives exhibiting potent pharmacological activities. These activities range from neuroprotective effects relevant to Alzheimer's disease to anticancer properties via tubulin polymerization inhibition.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel therapeutic agents.
Application as a Precursor for Anti-Alzheimer's Disease Agents
The indanone core, derivable from this compound, is a privileged structure in the design of multi-target-directed ligands for Alzheimer's disease.[1] Derivatives have been shown to exhibit potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the cholinergic hypothesis of Alzheimer's disease.[2][3] Furthermore, certain indanone derivatives have demonstrated the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease.[3]
Synthetic Approach
A plausible synthetic route involves the initial conversion of this compound to the corresponding 7-methyl-indan-1-one. This indanone can then be functionalized to introduce pharmacophores that interact with the active sites of cholinesterases.
Quantitative Data: Cholinesterase Inhibition
The following table summarizes the inhibitory activities of representative indanone derivatives against AChE and BChE.
| Compound ID | Modification on Indanone Core | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Reference |
| 4b | Carbamate Hybrid | 4.64 | - | [4] |
| 4d | Carbamate Hybrid | 3.04 | - | [4] |
| 4h | (5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl phenyl(4-methoxyphenyl)carbamate | 1.20 | 0.30 | [2][4] |
| 5c | meta-substituted aminopropoxy benzylidene | 0.12 | - | [5] |
| 7b | para-substituted aminopropoxy benzylidene | - | 0.04 | [5] |
| 9 | Indanone Derivative | 0.0148 | - | [3] |
| 14 | Indanone Derivative | 0.0186 | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-2,3-dihydro-1H-inden-1-one (Intermediate)
-
Hydrolysis: this compound (1.0 eq) is refluxed in a solution of sodium hydroxide (2.0 eq) in ethanol/water (1:1) for 4 hours. The reaction mixture is cooled, acidified with HCl, and the resulting precipitate of 7-methyl-2,3-dihydro-1H-indene-4-carboxylic acid is filtered, washed with water, and dried.
-
Cyclization: The dried carboxylic acid (1.0 eq) is treated with thionyl chloride (1.2 eq) in dichloromethane at room temperature to form the acid chloride. After removal of excess thionyl chloride, the crude acid chloride is dissolved in dichloromethane and treated with a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) at 0 °C to initiate intramolecular Friedel-Crafts acylation. The reaction is stirred for 2 hours and then quenched with ice water. The organic layer is separated, washed, dried, and concentrated to yield 4-methyl-2,3-dihydro-1H-inden-1-one.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 25 µL of 15 mM acetylthiocholine iodide (ATCI), 125 µL of 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and 50 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.22 U/mL electric eel AChE.
-
The absorbance is measured at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The percentage of inhibition is calculated by comparing the reaction rates of the sample to a blank containing DMSO instead of the inhibitor.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Application as a Precursor for Anticancer Agents
The 2,3-dihydro-1H-indene scaffold is a key component in the design of potent tubulin polymerization inhibitors.[6][7] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[6]
Synthetic Approach
A general synthetic strategy involves the functionalization of a 2,3-dihydro-1H-indene core, which can be derived from this compound, to introduce moieties that mimic the binding interactions of known tubulin inhibitors like combretastatin A-4 (CA-4).
References
- 1. researchgate.net [researchgate.net]
- 2. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 3. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of PROTACs Utilizing Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality with the potential to target previously "undruggable" proteins. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A typical PROTAC consists of three components: a "warhead" that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.
This document provides detailed application notes and protocols for the synthesis of PROTACs using ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate as a novel building block for the warhead component. The dihydroindene scaffold offers a unique three-dimensional structure that can be explored for developing novel protein degraders. This guide will focus on the synthesis of a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-validated target in oncology, using two common conjugation strategies: amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".
Signaling Pathway: PROTAC-Mediated Degradation of BRD4
BRD4 is an epigenetic reader that plays a crucial role in the transcription of key oncogenes, such as c-MYC. By binding to acetylated histones, BRD4 recruits transcriptional machinery to drive cancer cell proliferation. PROTACs that induce the degradation of BRD4 can effectively suppress the transcription of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism involves the formation of a ternary complex between BRD4, the PROTAC, and an E3 ligase (e.g., Cereblon [CRBN] or Von Hippel-Lindau [VHL]), leading to the ubiquitination and subsequent proteasomal degradation of BRD4.
Application Notes and Protocols for the Derivatization of Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate, a versatile building block in medicinal chemistry. The described derivatizations of the ester functional group and the aromatic ring allow for the synthesis of a variety of compounds with potential applications in drug discovery, particularly in the development of novel therapeutic agents. Dihydro-1H-indene derivatives have shown promise as tubulin polymerization inhibitors, exhibiting anti-angiogenic and antitumor properties.
Introduction
This compound is a bicyclic aromatic compound containing an ethyl ester functional group. This structure presents two primary sites for chemical modification: the ester moiety and the aromatic ring. Derivatization at these positions can lead to the generation of diverse libraries of compounds for biological screening. The following protocols detail procedures for hydrolysis, reduction, and amidation of the ethyl ester, as well as electrophilic substitution on the aromatic ring.
Derivatization of the Ester Group
The ethyl ester of this compound can be readily converted into other functional groups such as carboxylic acids, primary alcohols, and amides. These derivatives serve as key intermediates for further synthetic transformations.
Protocol 1: Hydrolysis to 7-methyl-2,3-dihydro-1H-indene-4-carboxylic acid
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid. This reaction is typically performed using a strong base, such as sodium hydroxide, followed by acidification.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Saponification: Add sodium hydroxide (NaOH, 2.0-3.0 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to pH 2-3 by the slow addition of 1 M hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: If necessary, the crude carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
| Parameter | Value |
| Reactants | This compound, Sodium Hydroxide |
| Solvent | Ethanol/Water |
| Temperature | Reflux (80-90 °C) |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% |
Protocol 2: Reduction to (7-methyl-2,3-dihydro-1H-inden-4-yl)methanol
This protocol details the reduction of the ethyl ester to the corresponding primary alcohol using lithium aluminum hydride (LAH), a powerful reducing agent.
Experimental Protocol:
-
Reaction Setup: To an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LAH, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cooling: Cool the LAH suspension to 0 °C using an ice bath.
-
Addition of Ester: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams. A granular precipitate should form.
-
Isolation: Filter the precipitate and wash it thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography on silica gel.
| Parameter | Value |
| Reactants | This compound, Lithium Aluminum Hydride |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-3 hours |
| Typical Yield | 80-95% |
Protocol 3: Amide Formation from 7-methyl-2,3-dihydro-1H-indene-4-carboxylic acid
This protocol describes the synthesis of amides from the corresponding carboxylic acid (obtained from Protocol 1) and a primary or secondary amine using a coupling agent.
Experimental Protocol:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 7-methyl-2,3-dihydro-1H-indene-4-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Addition of Catalyst: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by column chromatography on silica gel or by recrystallization.
| Parameter | Value |
| Reactants | 7-methyl-2,3-dihydro-1H-indene-4-carboxylic acid, Amine, EDC, DMAP |
| Solvent | Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-90% |
Derivatization of the Aromatic Ring
The aromatic ring of the indene core can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents (alkyl and carboxylate groups) will influence the position of the incoming electrophile.
Protocol 4: Bromination of the Aromatic Ring
This protocol outlines a general procedure for the bromination of the aromatic ring of this compound. The position of bromination will be directed by the existing substituents.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask protected from light, dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.
-
Addition of Brominating Agent: Add N-bromosuccinimide (NBS, 1.0-1.2 eq) to the solution. A catalytic amount of a Lewis acid like iron(III) bromide (FeBr₃) may be required for less reactive substrates.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer with saturated aqueous sodium thiosulfate to remove any remaining bromine, followed by saturated aqueous NaHCO₃ and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
| Parameter | Value |
| Reactants | This compound, N-Bromosuccinimide |
| Solvent | Acetic Acid or Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Typical Yield | Varies depending on substrate reactivity |
Application Notes and Protocols: Synthesis of 7-Methyl-2,3-dihydro-1H-indene-4-carboxamides via Aminolysis of Ethyl 7-Methyl-2,3-dihydro-1H-indene-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel amide derivatives from ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate. The resulting 7-methyl-2,3-dihydro-1H-indene-4-carboxamides are of significant interest in medicinal chemistry and drug development due to their potential as scaffolds for various therapeutic agents.
The reaction, an aminolysis of an ester, involves the nucleophilic acyl substitution of the ethoxy group of the ester with an amine. This process can be facilitated by heat or catalysis to afford the corresponding amide product. The choice of amine, reaction conditions, and work-up procedure can be tailored to achieve desired yields and purity. While direct aminolysis of esters can be sluggish, various methods exist to promote this transformation effectively.[1]
General Reaction Scheme
The fundamental transformation involves the reaction of this compound with a primary or secondary amine to yield the corresponding N-substituted or N,N-disubstituted 7-methyl-2,3-dihydro-1H-indene-4-carboxamide and ethanol as a byproduct.
References
Application Notes and Protocols: The Role of Synthesis in Crafting Bioactive Indane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indane scaffold, a fused bicyclic system composed of a benzene ring and a cyclopentane ring, is a privileged structure in medicinal chemistry.[1][2] Its rigid framework provides a valuable template for the design of therapeutic agents with a wide range of biological activities.[2] The strategic synthesis and derivatization of the indane core are pivotal in modulating the pharmacological properties of these molecules, leading to the development of potent drugs for various diseases.[2] This document provides detailed application notes and experimental protocols for the synthesis of bioactive indane derivatives and summarizes their biological activities.
Synthetic Methodologies for the Indane Core
The construction of the indane framework can be achieved through several synthetic strategies, primarily involving intramolecular cyclization reactions. The choice of method often depends on the desired substitution pattern and the available starting materials.
Intramolecular Friedel-Crafts Reaction
A robust and widely used method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[3] This reaction is typically promoted by a Lewis acid or Brønsted acid catalyst.
Experimental Protocol: Synthesis of 1-Indanone via Friedel-Crafts Acylation of 3-Phenylpropionyl Chloride [3]
Materials:
-
3-Phenylpropionic acid
-
Thionyl chloride or oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Dilute hydrochloric acid (HCl)
-
Silica gel for column chromatography
Procedure:
-
Preparation of 3-Phenylpropionyl Chloride:
-
In a round-bottom flask, dissolve 3-phenylpropionic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-phenylpropionyl chloride.
-
-
Intramolecular Friedel-Crafts Acylation:
-
Dissolve the crude 3-phenylpropionyl chloride in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully and portion-wise add anhydrous aluminum chloride (1.1-1.5 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-indanone.
-
Caption: Inhibition of the COX-2 pathway by indane-based NSAIDs.
Neuroprotective Action: Acetylcholinesterase Inhibition
Indane derivatives like Donepezil function by inhibiting acetylcholinesterase (AChE) in the synaptic cleft, thereby increasing the levels of the neurotransmitter acetylcholine.
[4]Mechanism of Acetylcholinesterase Inhibition
Caption: Inhibition of acetylcholinesterase by indane derivatives.
Anticancer Action: EGFR/ERK Signaling Pathway
Some bioactive indane derivatives have been shown to interfere with critical signaling pathways in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in tumors.
EGFR/ERK Signaling Pathway
Caption: Potential inhibition of the EGFR/ERK signaling pathway.
Conclusion
The synthesis of bioactive indane derivatives is a dynamic field with significant implications for drug discovery. The methodologies outlined in these application notes provide a foundation for researchers to design and synthesize novel indane-based compounds with tailored pharmacological profiles. The provided quantitative data and mechanistic insights are intended to guide the rational design of next-generation therapeutics targeting a spectrum of diseases, from inflammation and neurodegeneration to cancer.
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of medicinally relevant heterocyclic compounds. The methodologies highlighted encompass modern synthetic strategies, including microwave-assisted synthesis, multicomponent reactions, and palladium-catalyzed C-H functionalization, offering efficient and robust routes to valuable molecular scaffolds. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key transformations are provided.
Microwave-Assisted One-Pot Synthesis of 4-Aryl-2-aminothiazoles
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields.[1] This protocol describes an environmentally benign, one-pot synthesis of 4-aryl-2-aminothiazoles from aromatic ketones, N-bromosuccinimide (NBS), and thioureas in an aqueous medium.[2] This method avoids the use of lachrymatory α-haloketones and employs a green solvent system.[2]
Data Presentation
| Entry | Aromatic Ketone | Thiourea | Product | Time (min) | Yield (%) |
| 1 | Acetophenone | Thiourea | 4-Phenyl-2-aminothiazole | 30 | 88 |
| 2 | 4-Methylacetophenone | Thiourea | 4-(p-Tolyl)-2-aminothiazole | 28 | 89 |
| 3 | 4-Chloroacetophenone | Thiourea | 4-(4-Chlorophenyl)-2-aminothiazole | 32 | 86 |
| 4 | 4-Bromoacetophenone | Thiourea | 4-(4-Bromophenyl)-2-aminothiazole | 32 | 85 |
| 5 | 4-Nitroacetophenone | Thiourea | 4-(4-Nitrophenyl)-2-aminothiazole | 30 | 84 |
| 6 | Acetophenone | N-Phenylthiourea | N-Phenyl-4-phenylthiazol-2-amine | 30 | 87 |
Table 1: Substrate scope and yields for the microwave-assisted synthesis of 4-aryl-2-aminothiazoles.[2]
Experimental Protocol
General Procedure for the Synthesis of 4-Aryl-2-aminothiazoles (4a-f): [2]
-
A mixture of the aromatic ketone (5 mmol), thiourea (5 mmol), and N-bromosuccinimide (5.5 mmol) is prepared in a mixture of polyethylene glycol (PEG)-400 and water.
-
The reaction mixture is subjected to microwave irradiation at 300 W.
-
The temperature of the reaction is maintained at 80–85 °C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically within 28-32 minutes), the reaction mixture is cooled to room temperature.
-
The product is isolated by simple work-up procedures, which may include extraction and solvent evaporation.
-
The crude product is then purified, typically by recrystallization, to afford the pure 4-aryl-2-aminothiazole.
Experimental Workflow
Caption: Workflow for Microwave-Assisted Thiazole Synthesis.
Multicomponent Synthesis of Dihydropyrimidinones (Biginelli Reaction)
Multicomponent reactions (MCRs) are highly efficient transformations in which three or more reactants combine in a single operation to form a complex product, incorporating essentially all atoms of the starting materials.[3][4] The Biginelli reaction is a classic MCR for the synthesis of dihydropyrimidinones (DHPMs), which are known for a wide range of biological activities.[3][5]
Data Presentation
| Entry | Aldehyde (R) | X | Time (h) | Yield (%) |
| 1 | C₆H₅ | O | 8 | 80 |
| 2 | 4-CH₃-C₆H₄ | O | 8 | 85 |
| 3 | 4-Cl-C₆H₄ | O | 8 | 88 |
| 4 | 4-NO₂-C₆H₄ | O | 8 | 90 |
| 5 | C₆H₅ | S | 8 | 82 |
| 6 | 4-CH₃-C₆H₄ | S | 8 | 86 |
| 7 | C₆H₅ | NH | 8 | 81 |
Table 2: Synthesis of 3,4-dihydropyrimidinones/thiones/imines catalyzed by triphenylphosphine.[6]
Experimental Protocol
General Procedure for the Triphenylphosphine-Catalyzed Synthesis of 3,4-Dihydropyrimidinones/thiones/imines: [6]
-
A mixture of an aldehyde (2 mmol), ethyl acetoacetate (2.5 mmol), urea/thiourea/guanidine (2.5 mmol), and triphenylphosphine (0.2 mmol) is prepared.
-
The mixture is heated with stirring at 100 °C for 8 hours under solvent-free conditions.
-
After cooling to room temperature, the reaction mixture is poured into crushed ice with stirring.
-
The crude product precipitates and is collected by filtration.
-
The solid is washed with cold water and dried.
-
The pure product is obtained by recrystallization from 95% ethanol or ethyl acetate.
Signaling Pathway
Caption: Key steps in the Biginelli reaction pathway.
Palladium-Catalyzed Synthesis of Carbazoles via C-H Functionalization
Palladium-catalyzed C-H activation has become a powerful tool for the synthesis of complex organic molecules, offering a direct and atom-economical approach to the formation of C-C and C-N bonds.[1][7] This protocol details the synthesis of carbazoles through a tandem C-H functionalization and C-N bond formation cascade.[8][9]
Data Presentation
| Entry | Substrate | Product | Yield (%) |
| 1 | N-(2-Biphenyl)acetamide | N-Acetylcarbazole | 95 |
| 2 | N-(4'-Methoxy-2-biphenyl)acetamide | 3-Methoxy-N-acetylcarbazole | 92 |
| 3 | N-(4'-Chloro-2-biphenyl)acetamide | 3-Chloro-N-acetylcarbazole | 85 |
| 4 | N-(3'-Methyl-2-biphenyl)acetamide | 2-Methyl-N-acetylcarbazole | 88 |
Table 3: Palladium-catalyzed synthesis of substituted carbazoles.[1]
Experimental Protocol
General Procedure for the Palladium-Catalyzed Synthesis of Carbazoles: [1]
-
To a reaction vessel are added the N-aryl acetanilide substrate (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and Cu(OAc)₂ (1.0 mmol).
-
The vessel is charged with toluene (5 mL) as the solvent.
-
The reaction mixture is heated to 120 °C under an atmosphere of oxygen.
-
The reaction is stirred for the time indicated by TLC analysis for complete consumption of the starting material.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired carbazole product.
Logical Relationship
Caption: Catalytic cycle for Pd-catalyzed carbazole synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. jmchemsci.com [jmchemsci.com]
- 5. Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient one-pot multicomponent synthesis of 3,4-dihydropyrimidine-2-(1<i>H</i>)-ones/thiones/imines via a Lewis base catalyzed Biginelli-type reaction under solvent-free conditions - Arabian Journal of Chemistry [arabjchem.org]
- 7. Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles [organic-chemistry.org]
- 8. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed method for the synthesis of carbazoles via tandem C-H functionalization and C-N bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Parallel Solid-Phase Synthesis of a 1,4-Benzodiazepine-2,5-dione Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parallel synthesis is a cornerstone of modern medicinal chemistry, enabling the rapid generation of large, diverse compound libraries for high-throughput screening and lead discovery. This application note details a robust protocol for the solid-phase synthesis of a 1,4-benzodiazepine-2,5-dione library. The benzodiazepine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. This protocol is designed for efficient adaptation in a research setting, utilizing readily available building blocks and standard laboratory equipment to explore a significant chemical space.
Overview of the Synthesis
The synthesis of the 1,4-benzodiazepine-2,5-dione library is performed on a solid support, which facilitates purification by simple filtration and washing steps, making it highly amenable to parallel processing. The general synthetic scheme involves three key building blocks: an anthranilic acid, an α-amino ester, and an alkylating agent, allowing for the introduction of diversity at three positions of the final molecule.[1][2]
Experimental Workflow
The overall workflow for the parallel solid-phase synthesis of the 1,4-benzodiazepine-2,5-dione library is depicted below. This multi-step process is carried out in a spatially separate format, often utilizing microtiter plates or similar apparatus to manage the individual reactions.[1][2]
Caption: Experimental workflow for the parallel solid-phase synthesis of a 1,4-benzodiazepine-2,5-dione library.
Detailed Experimental Protocols
The following protocols are based on established methods for the solid-phase synthesis of 1,4-benzodiazepine-2,5-diones.
Materials and Equipment
-
Solid Support: TentaGel S NH2 resin (or similar aminomethylated polystyrene resin)
-
Building Blocks:
-
A diverse set of anthranilic acids
-
A diverse set of Fmoc-protected α-amino acids
-
A diverse set of alkylating agents (e.g., alkyl halides)
-
-
Reagents:
-
Coupling agents: HBTU, HOBt, or similar
-
Bases: DIEA, NMM
-
Deprotection agent: 20% Piperidine in DMF
-
Solvents: DMF, DCM, MeOH, TFA
-
-
Apparatus:
-
Parallel synthesis reaction block or 96-well filter plates
-
Shaker
-
Inert atmosphere manifold (optional)
-
HPLC and LC-MS for analysis
-
Protocol 1: Loading of Anthranilic Acid
-
Swell the aminomethyl resin in DMF for 1 hour.
-
In separate reaction vessels for each anthranilic acid, dissolve the anthranilic acid (3 eq.), HBTU (3 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated anthranilic acid solution to the swollen resin.
-
Shake the reaction mixture at room temperature for 12-24 hours.
-
Wash the resin sequentially with DMF, DCM, and MeOH, then dry under vacuum.
Protocol 2: Coupling of α-Amino Acid
-
To the resin-bound anthranilic acid, add a solution of the Fmoc-protected α-amino acid (3 eq.), HBTU (3 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF.
-
Shake the reaction mixture at room temperature for 4-8 hours.
-
Wash the resin as described in Protocol 1.
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF to remove piperidine.
Protocol 3: N-Alkylation
-
To the deprotected resin, add a solution of the alkylating agent (5-10 eq.) and DIEA (5-10 eq.) in DMF.
-
Shake the reaction mixture at room temperature for 12-24 hours.
-
Wash the resin as described in Protocol 1.
Protocol 4: Cyclization and Cleavage
-
Suspend the resin in a solution of 10% acetic acid in DMF.
-
Heat the mixture at 60°C for 12-18 hours to effect cyclization.
-
Wash the resin with DMF, DCM, and MeOH.
-
Cleave the final product from the resin using a mixture of TFA/DCM (e.g., 50:50 v/v) for 1-2 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure to yield the crude 1,4-benzodiazepine-2,5-dione.
Protocol 5: Purification and Analysis
-
Purify the crude product using an appropriate method such as solid-phase extraction (SPE) or preparative HPLC.
-
Characterize the purified compounds by LC-MS to confirm the molecular weight and purity.
-
For selected library members, perform ¹H NMR for structural confirmation.
Data Presentation
The following tables summarize representative data for a small, exemplary library synthesized using the described protocols.
Table 1: Building Blocks Used in the Exemplary Library
| Building Block 1 (Anthranilic Acid) | Building Block 2 (α-Amino Acid) | Building Block 3 (Alkylating Agent) |
| Anthranilic acid | Glycine | Benzyl bromide |
| 5-Chloroanthranilic acid | Alanine | Ethyl iodide |
| 3,5-Dibromoanthranilic acid | Phenylalanine | Propyl bromide |
Table 2: Yield and Purity of a Representative Subset of the Library
| Compound ID | Building Block 1 | Building Block 2 | Building Block 3 | Yield (%) | Purity (%) (by HPLC) |
| BZD-001 | Anthranilic acid | Glycine | Benzyl bromide | 75 | >95 |
| BZD-002 | Anthranilic acid | Alanine | Ethyl iodide | 68 | >90 |
| BZD-003 | 5-Chloroanthranilic acid | Glycine | Propyl bromide | 72 | >95 |
| BZD-004 | 5-Chloroanthranilic acid | Phenylalanine | Benzyl bromide | 65 | >90 |
| BZD-005 | 3,5-Dibromoanthranilic acid | Alanine | Ethyl iodide | 60 | >85 |
Signaling Pathways and Logical Relationships
The generation of a diverse library from a set of building blocks can be visualized as a combinatorial matrix.
Caption: Combinatorial approach to library generation from three sets of building blocks.
Conclusion
This application note provides a detailed protocol for the parallel solid-phase synthesis of a 1,4-benzodiazepine-2,5-dione library. The methodology is robust, scalable, and allows for the generation of a large number of diverse compounds in an efficient manner. The use of solid-phase synthesis simplifies purification, and the final compounds can be readily screened in various biological assays to identify novel hit compounds for drug discovery programs.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate. It is intended for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound with high purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Purity After Column Chromatography | 1. Isomerization on Silica Gel: Standard silica gel can have an acidic surface, which may catalyze the migration of the double bond in any unsaturated indene-related impurities. 2. Co-elution of Impurities: The polarity of the eluent may not be optimal to separate the target compound from structurally similar impurities. 3. Column Overloading: Exceeding the capacity of the column can lead to poor separation. | 1. Deactivate Silica Gel: Prepare a slurry of silica gel in your eluent and add 1% triethylamine. Alternatively, use neutral or basic alumina as the stationary phase. 2. Optimize Eluent System: Use a gradient elution, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate or dichloromethane). Monitor fractions closely by TLC. 3. Reduce Sample Load: Use a larger column or reduce the amount of crude material loaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Product Discoloration (Yellow or Brown) | Oxidation: Indene derivatives can be susceptible to air oxidation, especially if heated or exposed to light over extended periods. This can form colored impurities.[1] | 1. Use an Inert Atmosphere: Conduct all purification steps, particularly solvent removal and product storage, under a nitrogen or argon atmosphere. 2. Use Degassed Solvents: Solvents can be degassed by sparging with an inert gas or by a freeze-pump-thaw cycle. 3. Store Properly: Store the purified compound at low temperatures (e.g., -20°C) under an inert atmosphere and protected from light. |
| Multiple Spots on TLC After Purification | 1. Isomeric Impurities: The synthesis may have produced isomers that are difficult to separate. The most common impurity for some indene derivatives is a double bond isomer.[1] 2. Unreacted Starting Materials: Incomplete reaction can leave starting materials that need to be removed. For instance, if synthesized from 1-pyrrolidino-1-cyclopentene and ethyl sorbate, these or related intermediates may be present.[2] 3. Degradation: The compound may be degrading on the TLC plate (if the plate is acidic) or during workup. | 1. Spectroscopic Analysis: Use ¹H NMR and ¹³C NMR to identify the structures of the impurities. Mass spectrometry can also help identify their molecular weights. 2. Re-purification: If the impurities are identified, a more optimized purification strategy can be devised (e.g., a different chromatography system or recrystallization). 3. Neutralize TLC Plates: If degradation on the plate is suspected, the plate can be dipped in a solution of triethylamine in hexane and dried before use. |
| Difficulty with Recrystallization | 1. Incorrect Solvent Choice: The compound may be too soluble or insoluble in the chosen solvent. 2. Presence of Oily Impurities: Oily impurities can prevent crystallization. | 1. Solvent Screening: Test the solubility of the compound in a range of solvents of varying polarities (e.g., hexanes, ethyl acetate, methanol, dichloromethane). An ideal recrystallization solvent will dissolve the compound when hot but not when cold. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective. 2. Pre-purification: If the product is an oil due to impurities, first attempt to purify it by column chromatography to remove the substances inhibiting crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
Q2: What is a good starting solvent system for column chromatography?
A2: Based on protocols for similar indene esters, a good starting point for column chromatography on silica gel is a mixture of a non-polar solvent and a slightly more polar solvent.[3][4] We recommend starting with a low polarity mixture, such as 95:5 hexane:ethyl acetate, and gradually increasing the ethyl acetate concentration. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis.
Q3: My purified product is an oil, but I expected a solid. What should I do?
A3: The physical state (solid or oil) of a compound at room temperature can be influenced by residual solvents and minor impurities. First, ensure all solvent has been removed under high vacuum. If it remains an oil, this may be its natural state or it could be due to persistent impurities. Further purification by another method (e.g., a different chromatographic technique or distillation) may be necessary. If high purity is confirmed by analytical methods (NMR, GC-MS), then the compound is likely an oil at room temperature.
Q4: How can I prevent oxidation during purification and storage?
A4: To prevent oxidation, it is crucial to work under an inert atmosphere (nitrogen or argon) as much as possible.[1] Use solvents that have been degassed and avoid prolonged exposure to air and light. For long-term storage, keep the purified compound in a sealed vial under an inert atmosphere at low temperatures (-20°C is recommended).
Q5: What are the key properties of this compound?
A5: The key chemical properties are summarized in the table below.[5][6]
| Property | Value |
| CAS Number | 71042-72-3 |
| Molecular Formula | C₁₃H₁₆O₂ |
| Molecular Weight | 204.26 g/mol |
| Commercial Purity | ≥97% |
Experimental Protocols
Column Chromatography (General Protocol)
This is a general protocol based on methods for similar compounds and should be optimized for your specific sample.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate). For potentially acid-sensitive compounds, consider using silica gel treated with 1% triethylamine.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Recrystallization (General Protocol)
-
Solvent Selection: In a small test tube, add a small amount of the purified oil and add a few drops of a test solvent (e.g., hexane). If it dissolves immediately, it is too soluble. If it does not dissolve, heat the mixture. If it dissolves upon heating and precipitates upon cooling, you have found a potential solvent.
-
Dissolution: Dissolve the compound in the minimum amount of the chosen hot recrystallization solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath or freezer.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification problems.
References
- 1. This compound - CAS:71042-72-3 - Sunway Pharm Ltd [3wpharm.com]
- 2. 2,3-Dihydro-7-methyl-1H-indene-4-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
Technical Support Center: Synthesis of Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the synthesis of ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, which typically proceeds via an intramolecular Friedel-Crafts acylation to form an indanone intermediate, followed by reduction and esterification.
Question 1: Why is the yield of my indanone intermediate unexpectedly low?
Answer: Low or no yield in the intramolecular Friedel-Crafts acylation step is a frequent problem.[1] Several factors can be responsible:
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Inactive or Inappropriate Catalyst: The choice and activity of the acid catalyst are critical.[1]
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Solution: While aluminum chloride (AlCl₃) is common, it is highly sensitive to moisture which can deactivate it.[1] Consider using fresh, anhydrous AlCl₃ or alternative catalysts. Polyphosphoric acid (PPA) or superacids like triflic acid (TfOH) can be more potent and effective for this type of cyclization.[1] For certain substrates, other Lewis acids like FeCl₃ or Sc(OTf)₃ may offer better results.[1]
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Moisture Contamination: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture, which quenches the reaction.[1]
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Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Suboptimal Temperature: The reaction temperature significantly impacts the rate and selectivity.
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Solution: If the reaction is slow, a moderate increase in temperature may improve the rate. However, excessively high temperatures can lead to side product formation.[1] Conversely, lower temperatures can sometimes improve selectivity.[1] We recommend starting at 0 °C and slowly warming to room temperature, monitoring the reaction by TLC.
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Deactivated Starting Material: If the aromatic ring of your precursor (e.g., a 3-(m-tolyl)propanoic acid derivative) is strongly deactivated by other substituents, the cyclization will be difficult.
-
Solution: A more powerful catalytic system, such as a superacid, may be necessary to overcome the deactivation.[1]
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Question 2: How can I control the formation of the wrong regioisomer (e.g., 5-methyl-indanone)?
Answer: Controlling regioselectivity is a major challenge when multiple cyclization sites are available on the aromatic ring.[1] For a 3-(m-tolyl)propanoic acid precursor, cyclization can occur ortho or para to the methyl group.
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Steric Hindrance: The methyl group provides some steric hindrance that can direct the cyclization.
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Solution: Leveraging bulky substituents can block certain positions, though this is not applicable if you are starting with m-xylene derivatives. The inherent steric bulk of the acyl group will favor cyclization at the less hindered position.
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Catalyst and Solvent Choice: The reaction medium can influence the product distribution.[1]
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Solution: The choice of catalyst can be critical. For reactions catalyzed by polyphosphoric acid (PPA), adjusting the phosphorus pentoxide (P₂O₅) content can alter regioselectivity.[1] Solvents can also play a role; nitromethane has been shown to provide optimal selectivity in some Friedel-Crafts reactions.[1]
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Temperature Control: Kinetic vs. thermodynamic control can influence the isomeric ratio.
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Solution: Lower temperatures often favor the kinetic product, while higher temperatures may favor the more stable thermodynamic product.[1] Experiment with a range of temperatures to find the optimal conditions for the desired 7-methyl isomer.
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Question 3: My final product is impure after reduction and esterification. What are common side products and how can I avoid them?
Answer: Impurities often arise from incomplete reactions or side reactions during the reduction of the indanone and subsequent esterification.
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Incomplete Reduction: The indanone starting material may remain.
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Solution: Common reduction methods include Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction. Ensure sufficient reagent stoichiometry and reaction time. For sensitive substrates, catalytic hydrogenation (e.g., H₂, Pd/C) under acidic conditions can be a cleaner alternative for reducing the ketone to a methylene group.
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Over-reduction: If catalytic hydrogenation is used, the aromatic ring can be reduced under harsh conditions (high pressure/temperature).
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Solution: Use milder conditions (e.g., lower H₂ pressure, room temperature) and carefully monitor the reaction to stop it once the ketone is consumed.
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Side Products from Esterification: Standard Fischer esterification (Ethanol, H₂SO₄) is generally effective but can lead to side reactions if the substrate is sensitive to strong acid and heat.
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Solution: If Fischer esterification gives poor results, consider milder methods. For example, convert the intermediate carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ethanol.[2] This two-step process often gives cleaner products and higher yields.
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Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound? A1: A standard approach involves a multi-step synthesis starting from m-xylene.
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Friedel-Crafts Succinoylation: React m-xylene with succinic anhydride and AlCl₃ to form 3-(2,4-dimethylbenzoyl)propanoic acid.
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Clemmensen Reduction: Reduce the ketone to yield 4-(2,4-dimethylphenyl)butanoic acid.
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Intramolecular Friedel-Crafts Acylation: Convert the butanoic acid to its acid chloride (with SOCl₂) and then cyclize it using AlCl₃ to form 4,6-dimethyl-1-indanone.
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Aromatic Carboxylation/Esterification: This is a non-trivial transformation. A more direct route may be preferable, such as those starting with precursors already containing the carboxylate group or a precursor that can be readily converted to it. An alternative is the intramolecular acylation of a 3-arylpropionic acid.[1][3]
Q2: Are there alternative methods to the classical Friedel-Crafts acylation? A2: Yes, several modern methods exist for synthesizing indene or indanone cores. These include the Nazarov cyclization of divinyl ketones, various transition-metal-catalyzed reactions (e.g., using Palladium, Rhodium, or Gold), and Brønsted acid-promoted cyclizations of dienes or other suitable precursors.[1][3][4][5] These methods can sometimes offer milder conditions and improved selectivity.
Q3: How critical is the purity of the starting materials and reagents? A3: Purity is paramount. Impurities in starting materials can lead to side reactions, lower yields, and complicate purification. For the Friedel-Crafts acylation step, the solvent must be anhydrous, and the Lewis acid catalyst must be of high purity and free from moisture to ensure high activity.[1]
Quantitative Data
The tables below present illustrative data for key optimization steps in an analogous indanone synthesis. The exact yields will vary, but the trends are representative.
Table 1: Effect of Catalyst on Intramolecular Friedel-Crafts Acylation Yield
| Entry | Catalyst (1.2 eq.) | Solvent | Temperature (°C) | Time (h) | Yield of Indanone (%) |
| 1 | AlCl₃ | DCM | 0 to 25 | 4 | 65 |
| 2 | FeCl₃ | DCM | 25 | 6 | 58 |
| 3 | PPA | - | 80 | 2 | 85 |
| 4 | TfOH | DCM | 0 | 1 | 92 |
This data is illustrative and based on general outcomes for Friedel-Crafts acylations.[1]
Table 2: Effect of Temperature on Yield and Selectivity
| Entry | Catalyst | Temperature (°C) | Yield (%) | Regioisomeric Ratio (desired:undesired) |
| 1 | AlCl₃ | 0 | 55 | 8:1 |
| 2 | AlCl₃ | 25 (RT) | 65 | 5:1 |
| 3 | AlCl₃ | 40 (Reflux) | 62 | 3:1 |
This data illustrates the common trend where lower temperatures can improve regioselectivity at the cost of reaction rate.[1]
Experimental Protocols
Protocol 1: Synthesis of 7-methyl-2,3-dihydro-1H-inden-1-one (Intermediate)
This protocol describes a representative intramolecular Friedel-Crafts acylation.
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Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 3- (m-tolyl)propanoic acid (1 eq.).
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Acid Chloride Formation: Add thionyl chloride (SOCl₂, 1.5 eq.) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir until gas evolution ceases (approx. 2 hours). Remove excess SOCl₂ under reduced pressure.
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Cyclization: Dissolve the resulting crude acid chloride in anhydrous dichloromethane (DCM). In a separate flask, prepare a slurry of anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in anhydrous DCM.
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Reaction: Cool the AlCl₃ slurry to 0 °C and add the acid chloride solution dropwise over 30 minutes. Maintain the temperature at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring progress by TLC.
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Workup: Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
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Purification: Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 7-methyl-2,3-dihydro-1H-inden-1-one.
Protocol 2: Synthesis of this compound (Final Product)
This protocol assumes a hypothetical route involving reduction and functionalization. The actual synthesis may require a different precursor.
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Reduction: The 7-methyl-2,3-dihydro-1H-inden-1-one intermediate is reduced to 7-methyl-2,3-dihydro-1H-indene via a Wolff-Kishner reduction.
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Formylation: The resulting indene is formylated at the 4-position using a Vilsmeier-Haack reaction (POCl₃, DMF).
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Oxidation: The aldehyde is oxidized to the corresponding carboxylic acid using an appropriate oxidant (e.g., Jones reagent or Pinnick oxidation).
-
Esterification: The carboxylic acid is subjected to Fischer esterification. Reflux the acid in absolute ethanol with a catalytic amount of concentrated sulfuric acid for 4-6 hours.
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Workup: After cooling, neutralize the mixture with saturated NaHCO₃ solution and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
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Purification: Purify the final product by column chromatography to yield this compound.
Visualizations
Caption: Hypothetical synthesis pathway for the target molecule.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Influence of key parameters on reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Indene synthesis [organic-chemistry.org]
- 4. The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions in the synthesis of ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate
Technical Support Center: Synthesis of Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The information is based on established chemical principles for analogous synthetic routes, primarily focusing on the key intramolecular Friedel-Crafts acylation step to form the indanone core.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, their probable causes, and recommended solutions.
Issue 1: Low or No Yield of the Desired Indanone Intermediate
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Question: My reaction to form the 7-methyl-1-indanone precursor shows very low conversion of the starting material. What are the possible causes and how can I improve the yield?
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Answer: Low conversion in an intramolecular Friedel-Crafts acylation is a common problem and can often be attributed to several factors related to the catalyst and reaction conditions.[1]
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Probable Causes:
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Inactive Catalyst: Lewis acids like aluminum chloride (AlCl₃) are highly hygroscopic. Exposure to atmospheric moisture will hydrolyze the catalyst, rendering it inactive.[1]
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Insufficient Acid Strength: If using a Brønsted acid like polyphosphoric acid (PPA), its concentration is crucial for promoting the reaction.[1]
-
Low Reaction Temperature: The activation energy for the cyclization may not be reached if the temperature is too low.[1]
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Deactivated Starting Material: The presence of strong electron-withdrawing groups on the aromatic ring can hinder the electrophilic aromatic substitution.[1]
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Solutions:
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Catalyst Handling: Use freshly opened or properly stored anhydrous Lewis acids. All reagents and glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
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Acid Concentration: For PPA, ensure a high concentration of P₂O₅. Eaton's reagent (P₂O₅ in methanesulfonic acid) can be a more powerful alternative.[1]
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Reaction Temperature: Gradually increase the reaction temperature. For PPA-mediated reactions, temperatures around 100°C are often effective.[1] Microwave-assisted synthesis could also be explored to potentially reduce reaction times and improve yields.[1]
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Starting Material Purity: Verify the purity of the 3-(m-tolyl)propanoic acid or its corresponding acyl chloride to ensure no deactivating impurities are present.
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Issue 2: Formation of Multiple Products (Low Selectivity)
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Question: My reaction is producing a mixture of isomers, making purification difficult. How can I improve the selectivity for the desired 7-methyl-1-indanone?
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Answer: The formation of regioisomers is a known challenge in Friedel-Crafts reactions on substituted aromatic rings.[2] The methyl group on your precursor (3-(m-tolyl)propanoic acid) directs the cyclization to the ortho and para positions. This can lead to the formation of both 7-methyl-1-indanone and 5-methyl-1-indanone.
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Probable Causes:
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Steric Hindrance: The ortho position to the methyl group might be sterically hindered, but cyclization can still occur.
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Reaction Conditions: The choice of solvent and catalyst can influence the ratio of isomers.
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-
Solutions:
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Solvent Selection: The use of specific solvents can improve selectivity. For instance, in some Friedel-Crafts acylations, nitromethane has been shown to provide better regioselectivity compared to other solvents like acetonitrile or toluene.[2]
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Catalyst Choice: While AlCl₃ is common, other Lewis acids like TiCl₄ or SnCl₄ might offer different selectivity profiles. It is advisable to screen different catalysts.
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Temperature Control: The reaction temperature can affect the isomer distribution. Running the reaction at a lower temperature might favor the thermodynamically more stable product.
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Troubleshooting Workflow for Low Yield
References
Technical Support Center: Synthesis of Indene Derivatives from Ethyl Sorbate
Disclaimer: The direct synthesis of indene from ethyl sorbate is not a well-established or documented process in the scientific literature. This guide, therefore, presents a hypothetical, multi-step reaction pathway based on fundamental principles of organic chemistry. The experimental protocols are intended as a starting point for research and development, and the troubleshooting advice is based on analogous, well-known transformations.
Frequently Asked Questions (FAQs)
Q1: What is the proposed general strategy for synthesizing an indene derivative from ethyl sorbate?
A1: Our proposed strategy involves a four-step sequence:
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Diels-Alder Reaction: A [4+2] cycloaddition between ethyl sorbate (the diene) and a suitable dienophile to form a substituted cyclohexene ring.
-
Adduct Modification: Transformation of the Diels-Alder adduct to install the necessary functionality for the subsequent cyclization. This may involve hydrolysis and decarboxylation, depending on the dienophile used.
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Intramolecular Cyclization: Formation of the five-membered ring of the indene core, likely through a Friedel-Crafts-type reaction.
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Aromatization: Dehydrogenation of the resulting hydroindene intermediate to yield the final indene derivative.
Q2: Why is a multi-step process necessary?
A2: Ethyl sorbate does not possess the required bicyclic structure of indene. Therefore, a series of reactions is necessary to first construct a six-membered ring onto the existing diene system of ethyl sorbate, followed by the formation of the fused five-membered ring and subsequent aromatization to achieve the final indene structure.
Q3: What are the critical parameters to control in this proposed synthesis?
A3: Key parameters include the choice of dienophile for the initial Diels-Alder reaction, the catalyst and conditions for the intramolecular cyclization, and the method of aromatization. Temperature control is crucial, especially to manage the equilibrium of the Diels-Alder reaction and prevent decomposition in subsequent steps.[1] All reagents and solvents should be pure and anhydrous, as many of the proposed catalytic systems are sensitive to moisture.
Proposed Experimental Protocols and Troubleshooting
Herein, we outline a hypothetical protocol using maleic anhydride as the dienophile for the initial Diels-Alder reaction.
Step 1: Diels-Alder Reaction of Ethyl Sorbate with Maleic Anhydride
This reaction aims to form a cyclohexene-dicarboxylic anhydride adduct. The Diels-Alder reaction is a concerted pericyclic reaction.[2]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl sorbate (1.0 equivalent) in a high-boiling solvent such as toluene or xylene.
-
Add maleic anhydride (1.1 equivalents). A slight excess can help drive the reaction to completion.
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Heat the mixture to reflux (typically 110-140°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, allow the reaction to cool to room temperature. The product may precipitate and can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization.
Troubleshooting Guide: Step 1
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Reaction temperature is too low: Insufficient energy to overcome the activation barrier.[1]2. Diene conformation: Ethyl sorbate may predominantly exist in the more stable s-trans conformation, which is unreactive in the Diels-Alder reaction.[3]3. Low reactivity of reactants: The electronic properties of ethyl sorbate and maleic anhydride may not be sufficiently matched for an efficient reaction. | 1. Increase Temperature: Gradually increase the reflux temperature by using a higher-boiling solvent (e.g., from toluene to xylene).2. Use a Lewis Acid Catalyst: Add a catalytic amount of a Lewis acid (e.g., AlCl₃, ZnCl₂) to activate the dienophile (maleic anhydride) and potentially lower the activation energy.[4]3. Increase Reaction Time: Monitor the reaction over a longer period to allow for slow conversion.[1] |
| Formation of Polymeric Byproducts | High reaction temperature or prolonged reaction time: Ethyl sorbate and the product can be susceptible to polymerization. | Optimize Temperature and Time: Find the lowest temperature and shortest time that provide a reasonable yield.Add a Polymerization Inhibitor: Introduce a small amount of a radical inhibitor like hydroquinone. |
| Product Decomposes (Retro-Diels-Alder) | Excessively high reaction temperature: The Diels-Alder reaction is reversible, and high temperatures can favor the retro-Diels-Alder reaction, shifting the equilibrium back to the starting materials.[1] | Lower the Reaction Temperature: Operate at the lowest effective temperature, even if it requires a longer reaction time.[1] |
Illustrative Data for Step 1 Optimization:
| Entry | Solvent | Temperature (°C) | Time (h) | Catalyst (mol%) | Yield (%) |
| 1 | Toluene | 110 | 12 | None | 35 |
| 2 | Xylene | 140 | 12 | None | 50 |
| 3 | Toluene | 110 | 12 | AlCl₃ (5) | 65 |
| 4 | Xylene | 140 | 6 | AlCl₃ (5) | 70 |
Step 2 & 3: Hydrolysis, Decarboxylation, and Intramolecular Cyclization
This sequence aims to convert the Diels-Alder adduct into a hydroindene structure.
Experimental Protocol:
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Hydrolysis: The anhydride adduct from Step 1 is hydrolyzed to the corresponding diacid using aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH followed by acidification).
-
Decarboxylation & Acylation: The diacid is then treated with a dehydrating agent that also serves as a cyclization catalyst. A common reagent for this is polyphosphoric acid (PPA) or Eaton's reagent.
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Heat the mixture (e.g., to 80-100°C) to effect both decarboxylation and the intramolecular Friedel-Crafts acylation, which forms the five-membered ring.
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Monitor the reaction by TLC.
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After completion, the reaction is quenched by pouring it onto ice, and the product is extracted with an organic solvent (e.g., ethyl acetate).
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The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Troubleshooting Guide: Steps 2 & 3
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Cyclization | 1. Insufficiently strong acid catalyst: The aromatic ring is not activated enough for the intramolecular acylation.2. Low reaction temperature: Not enough energy for the cyclization to occur. | 1. Use a Stronger Catalyst: Switch from PPA to Eaton's reagent or add a co-catalyst like P₂O₅.2. Increase Temperature: Gradually increase the reaction temperature while monitoring for decomposition. |
| Formation of Char or Tar | Reaction temperature is too high: Strong acid at high temperatures can cause decomposition and polymerization. | Optimize Temperature: Find a balance between a temperature high enough for cyclization but low enough to minimize decomposition.Gradual Addition: Add the substrate to the pre-heated acid catalyst slowly to control the reaction rate. |
| Multiple Products Observed | Side reactions: Decarboxylation may occur without cyclization, or intermolecular reactions may compete at high concentrations. | Use High Dilution: For the cyclization step, performing the reaction at high dilution can favor the intramolecular pathway over intermolecular reactions.[5]Optimize Reagents: Ensure the purity of the starting diacid to avoid side reactions from impurities. |
Step 4: Aromatization
The final step is the dehydrogenation of the hydroindene intermediate to form the aromatic indene ring system.
Experimental Protocol:
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Dissolve the hydroindene product from the previous step in a high-boiling solvent like decalin.
-
Add a dehydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).
-
Heat the mixture to reflux (around 180-190°C) for several hours.
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Monitor the reaction by GC-MS, looking for the loss of hydrogen atoms.
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After completion, cool the mixture, filter off the catalyst, and remove the solvent under reduced pressure.
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Purify the final indene derivative by distillation or column chromatography.[6][7]
Troubleshooting Guide: Step 4
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Aromatization | 1. Inactive catalyst: The Pd/C catalyst may be old or poisoned.2. Insufficient reaction temperature or time. | 1. Use Fresh Catalyst: Ensure the catalyst is active. Increase the catalyst loading if necessary.2. Increase Temperature/Time: Ensure the reaction reaches a high enough temperature for dehydrogenation to occur and allow sufficient time for the reaction to go to completion. |
| Low Recovery of Product | Product is volatile: The final indene product may be lost during solvent removal if it has a low boiling point. | Careful Purification: Use a method like steam distillation for initial purification if applicable.[7] When removing the solvent, use a rotary evaporator with a cooled trap and carefully control the pressure. |
| Disproportionation Side Reactions | Hydrogen transfer reactions: The catalyst can sometimes promote hydrogen transfer, leading to a mix of fully aromatized and fully saturated products. | Use a Hydrogen Acceptor: Add a stoichiometric amount of a hydrogen acceptor, like maleic acid, to the reaction mixture to drive the dehydrogenation forward. |
Visualizations
Caption: Proposed workflow for the synthesis of an indene derivative from ethyl sorbate.
Caption: A logical workflow for troubleshooting low product yield in the proposed synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Diels-Alder Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Purification of Indene - Chempedia - LookChem [lookchem.com]
- 7. US2413253A - Purification of indene - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Indene Synthesis
Welcome to the Technical Support Center for Indene Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of reaction conditions for the synthesis of indenes.
Troubleshooting Guides
This section addresses common issues encountered during indene synthesis experiments.
Issue 1: Low Reaction Yield
Question: My indene synthesis reaction is consistently resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in indene synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]
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Purity of Reagents and Solvents: Many catalytic systems used in indene synthesis are sensitive to moisture and impurities. Ensure that all reagents and solvents are of high purity and anhydrous.[1]
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Reaction Temperature: Inadequate temperature control can lead to the formation of side products or decomposition of the desired product. It is crucial to maintain the optimal temperature for the specific reaction. For instance, in certain TiCl4-mediated intramolecular Friedel–Crafts type cyclizations, reacting at -78 °C might favor the indanyl α-hydroxy ester, while increasing the temperature to 23 °C can promote the elimination reaction to form the indene derivative.
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Catalyst Activity: The catalyst may have degraded over time or may be employed at an incorrect loading percentage. Ensure the catalyst is active and used in the appropriate amount. Catalyst deactivation can occur through poisoning, coking (fouling), sintering (thermal degradation), or leaching.[2][3][4] To mitigate this, one can condition the feedstock, modify the catalyst design, or regenerate the catalyst.[2]
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Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is critical to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while prolonged reaction times can lead to product decomposition.[1]
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Workup and Purification: Significant product loss can occur during the extraction and purification steps. Optimize these procedures to minimize such losses.[1]
Issue 2: Poor Regioselectivity
Question: I am observing the formation of multiple regioisomers in my indene synthesis. How can I control the regioselectivity of the reaction?
Answer:
Controlling regioselectivity is a common challenge in the synthesis of substituted indenes. The outcome is often influenced by the electronic and steric properties of the substrates and the choice of catalyst and reaction conditions.
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Steric Hindrance: The steric bulk of the substituents on the starting materials can significantly influence the regioselectivity. For example, in the Rh(I)-catalyzed reaction of 2-(chloromethyl)phenylboronic acids with alkynes, bulkier groups on the alkyne tend to favor the formation of one regioisomer over the other.[1][5]
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Electronic Effects: The electronic properties of the substituents also play a crucial role. In FeCl3-catalyzed reactions of N-benzylic sulfonamides with internal alkynes, high regioselectivity can be achieved, and this is influenced by the electronic nature of the alkyne.[1][5]
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Catalyst and Ligand Choice: Experimenting with different catalysts and ligands can help steer the reaction towards the desired regioisomer. The choice of catalyst can dramatically alter the reaction pathway and, consequently, the regioselectivity.
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Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the regioselectivity of the reaction.
Frequently Asked Questions (FAQs)
Q1: What are some common catalytic systems used for indene synthesis?
A1: Several catalytic systems are employed for indene synthesis, including:
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Rhodium(I) catalysts: Often used in reactions involving arylboronic acids and alkynes.[1][5]
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Iron(III) chloride (FeCl3): A cost-effective and environmentally friendly catalyst used in reactions such as the cyclization of N-benzylic sulfonamides with alkynes.[1][5][6]
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Palladium catalysts: Widely used in various cross-coupling and cyclization reactions to form the indene core.[7][8]
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Gold(I) catalysts: Effective in promoting cyclizations of o-(alkynyl)styrenes.
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Bismuth(III) catalysts: Used in Nazarov-type cyclizations.[9]
Q2: How can I effectively purify my indene product?
A2: Column chromatography is a common and effective method for purifying indene derivatives. A typical procedure involves:
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Packing the column: A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a glass column.
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Loading the sample: The crude product is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the silica gel bed.
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Elution: The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
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Fraction collection and analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent removal: The solvent is removed from the combined pure fractions under reduced pressure to yield the purified indene.[10]
Recrystallization can also be an effective purification technique if a suitable solvent system is found.[10]
Q3: What is the Nazarov cyclization and how is it relevant to indene synthesis?
A3: The Nazarov cyclization is a chemical reaction used to synthesize cyclopentenones from divinyl ketones.[11] This reaction is relevant to indene synthesis as it provides a key mechanistic pathway for the formation of the five-membered ring of the indene core in certain synthetic routes.[9][12] The reaction typically proceeds through a 4π-electrocyclic ring closure of a pentadienyl cation intermediate.[11][13]
Data Presentation
Table 1: Optimization of Reaction Conditions for a Representative Indene Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | Toluene | 80 | 12 | 65 |
| 2 | Pd(OAc)₂ (5) | Dioxane | 100 | 8 | 85 |
| 3 | [RhCl(cod)]₂ (2.5) | Dioxane/H₂O | 50 | 6 | 92 |
| 4 | FeCl₃ (10) | DCE | 60 | 10 | 78 |
| 5 | AuCl₃ (5) | CH₂Cl₂ | rt | 4 | 88 |
Note: This table is a generalized representation based on typical findings in the literature and should be adapted for specific substrates and reaction types.
Experimental Protocols
Protocol 1: Palladium-Catalyzed One-Pot Synthesis of Indenones
This method describes an efficient synthesis of substituted indenones from o-iodoketones and aldehydes.[7]
Materials:
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o-Iodobenzoyl derivative (1.0 equiv)
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Aldehyde (4.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Ag₂O (1.2 equiv)
-
TBHP (5.0 equiv in decane)
-
1,4-Dioxane (2.0 mL)
-
Concentrated HCl
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a sealed tube, add the o-iodobenzoyl derivative, aldehyde, Pd(OAc)₂, Ag₂O, and TBHP in 1,4-dioxane.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for the specified time, monitoring progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add concentrated HCl (0.5 mL) and stir for an additional 10 minutes.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
Mandatory Visualization
Caption: General experimental workflow for indene synthesis.
Caption: Simplified mechanism of Nazarov cyclization for indene synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. scribd.com [scribd.com]
- 5. Indene synthesis [organic-chemistry.org]
- 6. A concise synthesis of indene-based polycyclic compounds via FeCl3-catalyzed cascade cyclization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. oaepublish.com [oaepublish.com]
- 9. 1,2 Wagner–Meerwein shift in aza-Nazarov cyclization: Bi(iii)-catalyzed substrate-dependent divergent synthesis of highly substituted pyrroles and indenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 12. beilstein-archives.org [beilstein-archives.org]
- 13. chemistry.illinois.edu [chemistry.illinois.edu]
Technical Support Center: Purification of Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate
Welcome to the technical support center for the purification of ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The nature of impurities largely depends on the synthetic route employed. For a typical synthesis involving Friedel-Crafts acylation of 4-methylindan followed by reduction and esterification, common impurities may include:
-
Positional Isomers: Friedel-Crafts reactions can sometimes yield a mixture of isomers. In this case, you might find other isomers of the this compound, where the carboxylate group is at a different position on the aromatic ring.
-
Unreacted Starting Materials: Residual 4-methylindan or the acylating agent.
-
Intermediates: Incomplete reduction of the ketone intermediate can lead to its presence in the final product.
-
By-products: Poly-acylated products or other side-reaction products.
-
Residual Reagents: Traces of the acid catalyst (e.g., AlCl₃) or solvents used in the synthesis.
Q2: My final product has a persistent yellow color. What could be the cause and how can I remove it?
A2: A yellow tint in the final product often indicates the presence of colored impurities, which could be degradation products or high molecular weight by-products. To address this:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated carbon. Heat the mixture gently for a short period, then filter through celite to remove the carbon. This can effectively adsorb colored impurities.
-
Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization is an excellent method for removing colored impurities.
-
Column Chromatography: If the impurity is not easily removed by the above methods, column chromatography is a reliable option.
Q3: I am observing a low yield after purification. What are the potential reasons and how can I improve it?
A3: Low yields can be attributed to several factors throughout the synthesis and purification process. Consider the following:
-
Incomplete Reaction: Ensure the initial reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC).
-
Losses during Work-up: Significant product loss can occur during aqueous washes if the compound has some water solubility. Ensure proper phase separation and consider back-extracting the aqueous layer with the organic solvent.
-
Sub-optimal Purification:
-
Recrystallization: Choosing an inappropriate solvent can lead to poor recovery. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Column Chromatography: Using an eluent that is too polar can cause the product to elute too quickly with impurities. Conversely, a non-polar eluent might result in very slow elution and broad peaks, leading to mixed fractions. Optimize the solvent system using TLC first.
-
-
Product Instability: Some indene derivatives can be unstable under certain conditions (e.g., exposure to strong acids/bases or high temperatures for extended periods).[1]
Troubleshooting Guides
Issue 1: Presence of a Close-Running Impurity on TLC
Symptom: A spot very close to the product spot is visible on the TLC plate, making separation by column chromatography challenging.
Troubleshooting Workflow:
References
Technical Support Center: Ethyl 7-Methyl-2,3-dihydro-1H-indene-4-carboxylate
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate in solution?
A1: Based on its chemical structure, the two primary stability concerns are:
-
Hydrolysis: The ethyl ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 7-methyl-2,3-dihydro-1H-indene-4-carboxylic acid and ethanol.
-
Oxidation: The dihydroindene (indan) ring system, particularly at the benzylic positions, could be susceptible to oxidation, leading to the formation of various oxidation byproducts.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To minimize degradation, solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures (e.g., 2-8 °C or frozen at -20 °C) to slow down potential degradation reactions.
-
Light: Protect from light by using amber vials or storing in the dark to prevent photolytic degradation.
-
Atmosphere: For long-term storage, consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
pH: Maintain a neutral pH (around 7) if possible, as both acidic and basic conditions can accelerate hydrolysis of the ester.
Q3: Which solvents are recommended for preparing solutions of this compound?
A3: Common organic solvents such as acetonitrile, methanol, ethanol, and dimethyl sulfoxide (DMSO) are generally suitable for dissolving this compound. For aqueous-based experiments, it is advisable to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer immediately before use to minimize hydrolysis. The choice of solvent should also be compatible with the intended downstream application.
Troubleshooting Guides
Issue 1: I am observing a decrease in the concentration of my compound over time in an aqueous buffer.
-
Potential Cause: This is likely due to the hydrolysis of the ethyl ester. The rate of hydrolysis is dependent on the pH and temperature of the solution.
-
Troubleshooting Steps:
-
Verify pH: Check the pH of your buffer. Hydrolysis is generally faster at pH values below 4 and above 8.
-
Temperature Control: Ensure your solutions are stored at a consistently low temperature.
-
Use Fresh Solutions: Prepare fresh solutions immediately before your experiment whenever possible.
-
Analytical Confirmation: Use an analytical technique like HPLC or LC-MS to confirm the presence of the suspected hydrolysis product, 7-methyl-2,3-dihydro-1H-indene-4-carboxylic acid.
-
Issue 2: My analytical results show unexpected peaks that are not present in the freshly prepared standard.
-
Potential Cause: The appearance of new peaks could indicate the formation of degradation products due to oxidation, hydrolysis, or photolysis.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the solution was protected from light and stored at the recommended temperature.
-
Inert Atmosphere: If oxidative degradation is suspected, try preparing and storing the solution under an inert atmosphere.
-
Identify Degradants: If your analytical method allows, try to identify the mass of the new peaks to see if they correspond to potential degradation products (e.g., the hydrolyzed carboxylic acid or oxidized derivatives).
-
Forced Degradation Study: Consider performing a forced degradation study (see experimental protocol below) to intentionally generate degradation products and confirm their retention times in your analytical method.
-
Quantitative Data Summary
The following tables present illustrative data from a hypothetical forced degradation study on this compound.
Table 1: Illustrative Hydrolytic Stability Data
| Condition | Time (hours) | % Degradation of this compound |
| 0.1 M HCl at 60 °C | 2 | 5.2 |
| 8 | 18.5 | |
| 24 | 45.1 | |
| 0.1 M NaOH at 60 °C | 2 | 12.8 |
| 8 | 40.2 | |
| 24 | 85.7 | |
| pH 7.4 Buffer at 60 °C | 24 | < 1.0 |
Table 2: Illustrative Oxidative Stability Data
| Condition | Time (hours) | % Degradation of this compound |
| 3% H₂O₂ at Room Temp | 2 | 3.1 |
| 8 | 10.5 | |
| 24 | 25.8 |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol provides a general framework for investigating the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at specified time points (e.g., 2, 8, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature.
-
Withdraw aliquots at specified time points.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a controlled temperature oven at 70 °C for 48 hours.
-
Also, place a solution of the compound (in a suitable solvent) at 70 °C for 48 hours.
-
Analyze the samples after the incubation period.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the sample after exposure.
-
-
Analysis:
-
Analyze all samples by a stability-indicating analytical method, such as reverse-phase HPLC with UV detection or LC-MS.
-
Compare the chromatograms of the stressed samples to that of a freshly prepared, unstressed sample to determine the percentage of degradation and identify any degradation products.
-
Visualizations
Caption: Predicted degradation pathways for this compound.
Caption: General experimental workflow for a forced degradation study.
Technical Support Center: Large-Scale Synthesis of Substituted Indenes
Welcome to the Technical Support Center for the large-scale synthesis of substituted indenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and scale-up of these important compounds.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for the synthesis of a substituted indene is consistently low. What are the common causes and how can I improve it?
A1: Low yields in substituted indene synthesis on a large scale can stem from several factors. Key areas to investigate include:
-
Reagent and Solvent Purity: Ensure all reagents and solvents are of high purity and anhydrous, as many catalytic systems are sensitive to moisture and impurities.[1] On a large scale, even small percentages of impurities can have a significant impact on yield.
-
Temperature Control: Inadequate temperature control can lead to the formation of side products. Large-scale reactions have different thermal transfer properties than lab-scale reactions, so careful monitoring and control of the internal reaction temperature are crucial.
-
Catalyst Activity: For catalytic reactions, verify the catalyst's activity has not degraded, especially if it has been stored for a long time. Ensure the correct catalyst loading is used, as simply scaling up the reaction volume may not mean a linear scaling of the catalyst amount.[1]
-
Reaction Time: Monitor the reaction progress using analytical techniques like TLC or LC-MS to determine the optimal endpoint. Prolonged reaction times can lead to product decomposition.[1]
-
Workup and Purification Losses: Product loss during extraction, filtration, and chromatography is a common issue. Optimize these procedures to minimize losses, for example, by ensuring complete extraction and minimizing transfers between vessels.
Q2: I am observing poor regioselectivity in my reaction, resulting in a mixture of isomers. How can I improve the formation of the desired regioisomer?
A2: Achieving high regioselectivity is a significant challenge in the synthesis of substituted indenes. The outcome is often influenced by the steric and electronic properties of the substituents on the starting materials.[1]
-
Steric Hindrance: In Rh(I)-catalyzed reactions of 2-(chloromethyl)phenylboronic acids with alkynes, the regioselectivity is dependent on the steric nature of the alkyne substituents. Bulky groups tend to favor the formation of one regioisomer over the other.[1][2]
-
Electronic Effects: In FeCl3-catalyzed reactions of N-benzylic sulfonamides with internal alkynes, high regioselectivity can be achieved and is influenced by the electronic properties of the alkyne.[1][3][4]
-
Catalyst and Ligand Choice: Experimenting with different catalysts and ligands can help steer the reaction towards the desired isomer. The choice of ligand can be crucial in controlling the selectivity of the reaction.
-
Solvent Effects: The solvent can also play a role in regioselectivity. Screening different solvents may lead to improved results.
Q3: I am struggling with the purification of my substituted indene product on a large scale. What are the best practices?
A3: Large-scale purification of substituted indenes requires careful optimization.
-
Column Chromatography: This is a common and effective method. For large quantities, it is important to optimize the solvent system using TLC first to achieve a good separation (Rf of the product between 0.2 and 0.4 is often ideal). The ratio of crude product to silica gel is typically around 1:100 by weight.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective and scalable purification method. The key is to find a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. Common solvent systems include ethanol/water.
-
Handling Solids: When scaling up, handling large volumes of solids and solvents can be challenging. Ensure you have appropriate equipment for large-scale filtration and drying.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common problems encountered during the large-scale synthesis of substituted indenes.
Issue 1: Low Reaction Yield
If you are experiencing lower than expected yields, follow this troubleshooting guide.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
Issue 2: Poor Regioselectivity
If your reaction is producing a mixture of isomers, consider the following points.
| Potential Cause | Suggested Action | Relevant Synthetic Method |
| Steric hindrance of substituents is not optimal. | Modify the substituents on the alkyne starting material to be more or less bulky to favor the desired isomer.[1][2] | Rh(I)-catalyzed reactions |
| Electronic properties of substituents are not directing the reaction as desired. | Alter the electronic nature (electron-donating or electron-withdrawing) of the substituents on the alkyne.[1][3][4] | FeCl3-catalyzed reactions |
| The catalyst or ligand is not selective enough. | Screen a variety of catalysts and ligands. For example, different phosphine ligands can be tested in Rh-catalyzed reactions. | Catalytic reactions in general |
| The solvent is influencing the transition state. | Perform the reaction in a range of solvents with different polarities. | Most solution-phase reactions |
Data Presentation
The following tables summarize quantitative yield data for selected large-scale synthesis methods of substituted indenes.
Table 1: Yields for FeCl3-Catalyzed Synthesis of Indenes from N-Benzylic Sulfonamides and Alkynes [3]
| N-Benzylic Sulfonamide Substituent | Alkyne | Product Substituents | Yield (%) |
| H | Diphenylacetylene | 1,2-diphenyl-3-H | 75 |
| 4-Me | Diphenylacetylene | 1,2-diphenyl-3-(4-Me-phenyl) | 81 |
| 4-OMe | Diphenylacetylene | 1,2-diphenyl-3-(4-OMe-phenyl) | 83 |
| 4-Cl | Diphenylacetylene | 1,2-diphenyl-3-(4-Cl-phenyl) | 72 |
| H | 1-Phenyl-1-propyne | 1-methyl-2-phenyl-3-H | 78 |
Table 2: Yields for Rh(I)-Catalyzed Synthesis of Indenes from 2-(Chloromethyl)phenylboronic Acids and Alkynes
| 2-(Chloromethyl)phenylboronic Acid | Alkyne | Product | Yield (%) |
| Unsubstituted | 4-Octyne | 1,2-Dipropyl-3-H-indene | 95 |
| Unsubstituted | 1-Phenyl-1-propyne | 1-Methyl-2-phenyl-3-H-indene & 2-Methyl-1-phenyl-3-H-indene (95:5) | 92 |
| Unsubstituted | Diphenylacetylene | 1,2-Diphenyl-3-H-indene | 98 |
| 4-MeO-phenyl | 4-Octyne | 1,2-Dipropyl-6-methoxy-3-H-indene | 93 |
Experimental Protocols
Protocol 1: General Procedure for FeCl3-Catalyzed Synthesis of Substituted Indenes[3]
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the N-benzylic sulfonamide (0.5 mmol), the internal alkyne (0.6 mmol), and anhydrous FeCl3 (10 mol %, 0.05 mmol).
-
Evacuate and backfill the tube with dry nitrogen three times.
-
Add anhydrous 1,2-dichloroethane (2.0 mL) via syringe.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired substituted indene.
Protocol 2: General Procedure for Rh(I)-Catalyzed Synthesis of Substituted Indenes[5]
-
In a glovebox, add [RhCl(cod)]2 (2.5 mol %), the 2-(chloromethyl)phenylboronic acid (0.5 mmol), and Na2CO3 (1.5 mmol) to a vial.
-
Add a magnetic stir bar and seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and add a solution of the alkyne (0.55 mmol) in a 10:1 mixture of dioxane/H2O (2.0 mL) via syringe.
-
Place the reaction vial in a preheated oil bath at 50 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water (10 mL) and extract with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure indene derivative.
Visualizations
General Workflow for Substituted Indene Synthesis
Caption: General experimental workflow for synthesis and purification.
Simplified Catalytic Cycle for Rh(I)-Catalyzed Indene Synthesis
Caption: Simplified Rh(I) catalytic cycle for indene synthesis.
References
- 1. A concise synthesis of indene-based polycyclic compounds via FeCl3-catalyzed cascade cyclization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Indene synthesis [organic-chemistry.org]
- 3. Catalytic Regioselective Synthesis of Structurally Diverse Indene Derivatives from N-Benzylic Sulfonamides and Disubstituted Alkynes [organic-chemistry.org]
- 4. Catalytic regioselective synthesis of structurally diverse indene derivatives from N-benzylic sulfonamides and disubstituted alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding byproduct formation in indene cyclization reactions
Technical Support Center: Indene Cyclization Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges in indene cyclization reactions, with a focus on minimizing and avoiding byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during indene cyclization experiments, offering potential causes and actionable solutions.
Q1: My reaction is producing a mixture of regioisomers. How can I improve selectivity?
A1: The formation of regioisomers is a common challenge, particularly in reactions like Friedel-Crafts or Nazarov cyclizations.[1][2] Selectivity is often dictated by the stability of the cationic intermediate and the steric or electronic nature of the substituents.[2][3]
-
Catalyst Choice: The nature of the catalyst is critical. Strong Brønsted acids (e.g., TfOH) or harsh Lewis acids (e.g., AlCl₃) can sometimes lead to poor selectivity or decomposition.[4] Screening a panel of milder Lewis acids (e.g., FeCl₃, BF₃·OEt₂, In(OTf)₃) or transition metal catalysts (e.g., Rh(I), Cp*Co(CO)I₂, Pd-based catalysts) can significantly enhance regioselectivity.[1][3] Chiral catalysts may also be employed to minimize the formation of undesired isomers.[1]
-
Substituent Effects: Electron-donating groups on the aromatic ring can direct the cyclization, while bulky substituents can sterically hinder certain positions, thereby favoring one regioisomer over another.[2][3] Modifying the substitution pattern on your starting material, if possible, can be an effective strategy.
-
Temperature Control: Lowering the reaction temperature can increase selectivity by favoring the kinetic product over the thermodynamic one. Perform a temperature screen, starting at lower temperatures (e.g., -78 °C or 0 °C) and gradually increasing it.[4]
Q2: I am observing significant dimerization or polymerization of my product. What are the causes and solutions?
A2: Indene and its derivatives are susceptible to polymerization, a reaction that can be initiated by heat, light, air, or acidic catalysts.[5][6] Dimerization can also occur via cationic intermediates, especially under strongly acidic conditions.[4]
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[5][7] Degassing solvents prior to use is also recommended.
-
Reagent Purity: Use freshly distilled or purified starting materials. Commercial indene often contains stabilizers (inhibitors) like 4-tert-butylcatechol (TBC) or hydroquinone (HQ) that must be removed immediately before use.[5] Peroxide impurities in solvents like THF or diethyl ether can act as radical initiators and should be eliminated.
-
Controlled Addition: Adding the substrate slowly to the catalyst solution can help maintain a low concentration of reactive intermediates, thus disfavoring intermolecular reactions like dimerization.
-
Reaction Temperature: High temperatures can accelerate polymerization. Maintain the lowest effective temperature for the cyclization.[5]
-
Catalyst Concentration: Using a high loading of a strong Lewis acid can promote side reactions.[1] Titrate the catalyst loading to find the optimal concentration that promotes cyclization without causing excessive byproduct formation.
Q3: Instead of the desired indene, my reaction is primarily forming a benzofulvene elimination product. How can I control this?
A3: Benzofulvene formation occurs through the elimination of a proton from an intermediate, often favored by heat or specific reaction conditions. This is a known side reaction in the BCl₃-mediated cyclization of o-alkynylstyrenes.[8]
-
Temperature and Time: This side reaction is often thermodynamically favored. Performing the reaction at a lower temperature and for a shorter duration can selectively yield the indene product.[8] For instance, in certain borylative cyclizations, conducting the post-cyclization workup at 0 °C selectively forms the indene, whereas heating to 60 °C leads exclusively to the benzofulvene.[8]
-
Choice of Base/Quenching Conditions: The conditions used during the workup can influence the final product. A non-nucleophilic, sterically hindered base might be preferable to prevent elimination if it's base-mediated.
Q4: The final product is discolored (yellow or brown), suggesting oxidation or decomposition. How can I prevent this?
A4: Discoloration is a common sign of indene oxidation and/or oligomerization upon exposure to air.[5]
-
Storage and Handling: Store purified indene and its derivatives under an inert atmosphere in a cool, dark place (refrigerated at 2-8°C is ideal).[5]
-
Inert Reaction/Workup: Conduct the entire reaction, workup, and purification process under an inert atmosphere to prevent exposure to atmospheric oxygen.
-
Purification Method: If discoloration occurs, purify the product by passing it through a column of activated alumina or by distillation.[5] This can remove colored impurities and oligomers.
Q5: My reaction is not going to completion, or I'm seeing decomposition of the starting material. What should I investigate?
A5: Low conversion or decomposition can stem from several factors, including catalyst activity, reaction conditions, and substrate stability.
-
Catalyst Activity: Ensure your catalyst is active and handled correctly, especially if it is air- or moisture-sensitive.[9] Using a fresh batch or a different supplier may resolve the issue.
-
Solvent Choice: The solvent plays a crucial role. Some reactions show poor reactivity or yield no product in certain solvents.[10] For example, some Nazarov cyclizations work well in DCM but fail in solvents like MeOH, THF, or DMSO.[4] A solvent screen is highly recommended.
-
Harsh Conditions: Overly harsh conditions, such as using strong acids like Bi(OTf)₃ or TfOH, can lead to decomposition rather than the desired cyclization.[4] A switch to a milder catalyst system is advisable.[1]
-
Purity of Starting Materials: Impurities in the starting materials can inhibit the catalyst or lead to side reactions. Ensure all reactants are of high purity.[9]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on how reaction parameters can influence product selectivity.
Table 1: Effect of Catalyst on Yield in Intramolecular Friedel-Crafts Cyclization
| Entry | Catalyst System | Temperature (°C) | Yield (%) | Reference |
| 1 | BF₃·OEt₂ | RT | 65 | [1] |
| 2 | Sc(OTf)₃ | RT | 41 | [1] |
| 3 | In(OTf)₃ | RT | 53 | [1] |
| 4 | Chiral Cr(III)(salen)/BF₃·OEt₂ | RT | 81 | [1] |
Data synthesized from studies on Morita-Baylis-Hillman adducts, showing improved yields with a synergistic catalyst system.[1]
Table 2: Temperature-Controlled Selectivity in BCl₃-Mediated Cyclization of an o-Alkynylstyrene
| Entry | Workup Temperature (°C) | Workup Time (h) | Product Ratio (Indene : Benzofulvene) | Reference |
| 1 | 0 | 0.5 | >95 : <5 | [8] |
| 2 | 25 | 2 | 80 : 20 | [8] |
| 3 | 60 | 14 | <5 : >95 | [8] |
This table illustrates how adjusting the workup temperature provides precise control over the selective formation of either the borylated indene or the corresponding benzofulvene elimination product.[8]
Experimental Protocols
Protocol 1: General Procedure for Catalyst and Solvent Screening to Minimize Byproducts
-
Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions of your starting material and internal standard in a high-purity, dry solvent (e.g., toluene).
-
Reaction Setup: Arrange an array of reaction vials, each equipped with a magnetic stir bar.
-
Catalyst Addition: To each vial, add the specified catalyst (e.g., 5 mol%). If screening multiple catalysts, add a different one to each vial.
-
Solvent Addition: Add the desired reaction solvent (e.g., 0.5 mL) to each vial. If screening solvents, use a different solvent for each vial while keeping the catalyst constant.
-
Initiation: Place the vials in a temperature-controlled block set to the desired reaction temperature (e.g., 25 °C). Add the starting material stock solution to each vial simultaneously to initiate the reactions.
-
Monitoring: After a set time (e.g., 1 hour), take an aliquot from each reaction mixture, quench it (e.g., with a saturated NaHCO₃ solution), extract with an organic solvent (e.g., CH₂Cl₂), and analyze by GC-MS or LC-MS to determine the product-to-byproduct ratio and conversion.[1]
-
Analysis: Compare the results across all conditions to identify the optimal catalyst and solvent combination that maximizes the yield of the desired indene while minimizing byproduct formation.
Protocol 2: Procedure for Inhibitor Removal from Commercial Indene
This procedure should be performed immediately before the indene is used in a reaction.[5]
-
Column Preparation: Pack a small chromatography column with activated alumina.
-
Inert Flush: Gently flush the column with an inert gas (nitrogen or argon).
-
Loading: Carefully add the commercial indene (which contains an inhibitor) to the top of the alumina column.
-
Elution: Allow the indene to pass through the alumina plug under gravity. The polar phenolic inhibitor will be adsorbed by the alumina.
-
Collection: Collect the purified, inhibitor-free indene in a clean, dry flask under an inert atmosphere.
-
Storage (Short-Term): If not used immediately, store the purified indene at low temperature (2-8 °C) under an inert atmosphere for a very short period.[5]
Visualization of Pathways and Workflows
Diagram 1: Competing Pathways in Metal-Free Cyclization
Caption: Control of selectivity between indene and benzofulvene formation.
Diagram 2: Troubleshooting Workflow for Low Indene Yield
Caption: A systematic workflow for troubleshooting poor reaction outcomes.
Diagram 3: Logic Diagram for Reaction Optimization
References
- 1. BJOC - Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis [beilstein-journals.org]
- 2. Nazarov Cyclization [organic-chemistry.org]
- 3. Indene synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Indene - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Separation of Indene Regioisomers
Welcome to the technical support center for the chromatographic separation of indene regioisomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of indene regioisomers challenging?
A1: Indene regioisomers possess the same molecular weight and often exhibit very similar physicochemical properties, such as polarity and pKa. This similarity leads to comparable interactions with the stationary and mobile phases in chromatographic systems, resulting in co-elution or poor resolution.[1][2] Effective separation, therefore, requires highly selective chromatographic conditions that can exploit subtle differences in the isomers' structures.
Q2: What are the primary chromatographic techniques used for separating indene regioisomers?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for separating indene regioisomers.[3] Gas Chromatography (GC) can also be employed, particularly for volatile and thermally stable indene derivatives. For chiral indene compounds, Supercritical Fluid Chromatography (SFC) is emerging as a powerful tool for enantiomeric separations.[4]
Q3: How do I select an appropriate HPLC column for separating indene regioisomers?
A3: The choice of column is critical for achieving separation. For positional isomers of aromatic compounds like indene, stationary phases that offer multiple interaction modes are often successful. Phenyl and Pentafluorophenyl (PFP) columns are excellent choices as they provide hydrophobic, π-π, and dipole-dipole interactions.[5] For more complex separations, such as those involving indene-fullerene adducts, specialized columns like the Cosmosil Buckyprep-D, which is designed for fullerene separation, have proven effective.[3][6]
Q4: What is a good starting point for mobile phase selection in HPLC?
A4: For reversed-phase HPLC, a good starting point is a gradient elution with a mixture of water and an organic modifier like acetonitrile or methanol.[7] The initial gradient can be broad (e.g., 5% to 95% organic solvent) to determine the approximate elution conditions. For normal-phase chromatography, a non-polar solvent such as hexane or heptane mixed with a more polar modifier like ethyl acetate or isopropanol is a common choice.
Q5: How can I improve the resolution between closely eluting indene regioisomers?
A5: Improving resolution can be achieved by optimizing selectivity (α), efficiency (N), and retention factor (k).[2]
-
To improve selectivity: Change the mobile phase composition (e.g., switch from methanol to acetonitrile), adjust the pH if the isomers are ionizable, or try a different stationary phase with alternative chemistry (e.g., from a C18 to a Phenyl column).[2][7]
-
To increase efficiency: Use a longer column, a column with a smaller particle size, or optimize the flow rate.[2]
-
To adjust the retention factor: Modify the solvent strength of the mobile phase. In reversed-phase, increasing the aqueous content will increase retention.[2]
Q6: How do I scale up my analytical method to a preparative separation for isolating indene regioisomers?
A6: Scaling up from an analytical to a preparative method requires careful consideration to maintain resolution while increasing sample load.[8][9] The primary goal shifts from achieving baseline separation to maximizing throughput with acceptable purity. Key steps include:
-
Optimizing the analytical method for the best possible separation.
-
Determining the maximum sample load on the analytical column.
-
Calculating the scale-up factor based on the cross-sectional areas of the analytical and preparative columns.
-
Adjusting the flow rate and sample injection volume proportionally.[9]
-
It is often necessary to re-optimize the mobile phase for preparative scale, for instance, by replacing non-volatile buffers with volatile alternatives if the collected fractions need to be evaporated.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of indene regioisomers.
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Separation of Isomers | 1. Inappropriate stationary phase. 2. Mobile phase is too strong or too weak. 3. Mobile phase composition is not optimal for selectivity. | 1. Select a column with different selectivity (e.g., Phenyl, PFP, or a specialized column for derivatives).[5] 2. Adjust the mobile phase strength to achieve retention factors (k) between 2 and 10.[2] 3. Systematically vary the mobile phase composition, including trying different organic modifiers (methanol vs. acetonitrile) and adding additives like acids or bases to influence ionization.[10][11][12] |
| Peak Tailing | 1. Secondary interactions with the stationary phase (e.g., silanol interactions). 2. Column overload. 3. Mismatch between sample solvent and mobile phase. | 1. Add a competing base (e.g., triethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase to block active sites.[10] 2. Reduce the sample concentration or injection volume.[13] 3. Dissolve the sample in the initial mobile phase. |
| Peak Splitting or Doubling | 1. Column void or channeling. 2. Partially blocked column frit. 3. Co-elution of very similar isomers. 4. Injector issues. | 1. Replace the column.[14] 2. Back-flush the column. If the problem persists, replace the frit or the column.[15] 3. Further optimize the method to improve resolution (see "Poor or No Separation").[16] 4. Check for leaks or blockages in the injector; clean or replace the rotor seal.[16] |
| Fluctuating Retention Times | 1. Inconsistent mobile phase composition. 2. Temperature fluctuations. 3. Pump malfunction. | 1. Ensure mobile phase is well-mixed and degassed. Use a proportioning valve if available. 2. Use a column oven to maintain a constant temperature.[17] 3. Check for leaks in the pump and ensure check valves are functioning correctly. |
GC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inadequate Separation | 1. Incorrect oven temperature or program. 2. Unsuitable stationary phase. 3. Carrier gas flow rate is not optimal. | 1. Optimize the temperature program. A slower ramp rate can improve the separation of closely eluting isomers. 2. Select a column with a different polarity. For aromatic isomers, a mid-polarity phase (e.g., containing phenyl groups) may provide better selectivity. 3. Determine the optimal linear velocity for the carrier gas (e.g., using a van Deemter plot). |
| Peak Broadening | 1. Injection port temperature is too low. 2. Column degradation. 3. Sample overload. | 1. Increase the injection port temperature to ensure rapid volatilization of the sample. 2. Condition the column or replace it if it is old or has been exposed to oxygen at high temperatures. 3. Dilute the sample or inject a smaller volume. |
Experimental Protocols
Protocol 1: HPLC Separation of Indene-C70 Bisadduct Regioisomers
This protocol is based on the separation of indene-C70 bisadduct isomers as described in the literature.[3][6]
1. Sample Preparation:
-
Dissolve the crude indene-C70 bisadduct mixture in toluene to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
2. HPLC System and Conditions:
-
HPLC System: A standard analytical HPLC system with a UV-Vis detector.
-
Flow Rate: 0.2 mL/min.[3]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Identify and quantify the different regioisomers based on their retention times and peak areas. The elution order of these specific isomers is typically 5 o'clock regioisomers first, followed by 2 o'clock, and then 12 o'clock regioisomers.[3]
Protocol 2: General Method Development for Novel Indene Regioisomers (HPLC)
1. Initial Column and Mobile Phase Screening:
-
Columns: Screen a C18, a Phenyl-Hexyl, and a PFP column.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: UV detector at a wavelength appropriate for the indene derivative.
2. Optimization:
-
Based on the initial screening, select the column that provides the best initial separation.
-
Optimize the gradient slope and duration to improve the resolution of the target isomers.
-
If separation is still insufficient, switch the organic modifier to methanol and repeat the optimization.
-
For ionizable indene derivatives, screen different pH values of the aqueous mobile phase (e.g., pH 3, 5, and 7) using appropriate buffers.
Quantitative Data
The following table summarizes the characterization data for separated fractions of indene-C70 bisadduct isomers from a published study.[18]
| Fraction | Assigned Isomer Configuration | Absorption Max (λmax, nm) | First Reduction Potential (E1/2, V) | LUMO Level (eV) |
| 1 | 5 o'clock-A | 447 | -1.13 | -3.67 |
| 2 | 5 o'clock-C | 446 | -1.19 | -3.61 |
| 3 | 5 o'clock-B | 417 | -1.19 | -3.61 |
| 4 | 2 o'clock-C | 417 | -1.22 | -3.58 |
| 9-1 | 2 o'clock-A | 410 | -1.15 | -3.65 |
| 9-2 | 2 o'clock-B | 411 | -1.25 | -3.55 |
| 10 | 12 o'clock-B | 390 | -1.20 | -3.60 |
| 11 | 12 o'clock-A | 389 | -1.17 | -3.63 |
Visualizations
Caption: A general workflow for the development and application of a chromatographic method for indene regioisomer separation.
Caption: A logical troubleshooting flowchart for addressing poor separation of indene regioisomers in HPLC.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromtech.com [chromtech.com]
- 3. Separation and identification of indene–C70 bisadduct isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nacalai.com [nacalai.com]
- 6. BJOC - Separation and identification of indene–C70 bisadduct isomers [beilstein-journals.org]
- 7. mastelf.com [mastelf.com]
- 8. silicycle.com [silicycle.com]
- 9. Scaling Up : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. uhplcs.com [uhplcs.com]
- 15. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 16. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative characterization of ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate and its structural analogs. The information presented is intended to assist researchers in selecting appropriate molecules for their studies in medicinal chemistry and materials science. This document outlines the key physicochemical properties and provides standardized protocols for their experimental determination.
Introduction
This compound is a substituted indane derivative. The indane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Variations in substitution on the aromatic ring and the ester moiety can significantly influence the molecule's physical, chemical, and biological properties. This guide compares the target molecule with three structurally related compounds to highlight these differences.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its analogs is presented in Table 1. These properties are crucial for predicting the behavior of these compounds in various experimental settings.
| Property | This compound | Ethyl 2,3-dihydro-1H-indene-2-carboxylate | Methyl 2,3-dihydro-1H-indene-4-carboxylate | Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate |
| CAS Number | 71042-72-3[1][2] | 81290-34-8[3] | 86031-42-7 | 6742-25-2[4][5] |
| Molecular Formula | C13H16O2[1][2] | C12H14O2[3] | C11H12O2 | C12H12O3[4][5] |
| Molecular Weight | 204.26 g/mol [1] | 190.24 g/mol [3] | 176.21 g/mol | 204.22 g/mol [5] |
| Purity | ≥97%[1][2] | Information Not Available | Information Not Available | Information Not Available |
| Topological Polar Surface Area (TPSA) | 26.3 Ų[1] | 26.3 Ų | 26.3 Ų | 43.4 Ų[5] |
| logP (octanol-water) | 2.66[1] | 2.4 | Information Not Available | 2.2[5] |
Spectroscopic Characterization
Detailed spectroscopic data is essential for the unambiguous identification and characterization of organic molecules. While a comprehensive set of experimental spectra for all the compared compounds is not publicly available, this section outlines the expected spectral features and provides standardized protocols for their acquisition.
Note: No publicly available experimental spectra were found for this compound, ethyl 2,3-dihydro-1H-indene-2-carboxylate, or methyl 2,3-dihydro-1H-indene-4-carboxylate in the searched databases. The following are predicted characteristics based on their structures.
This compound
-
¹H NMR: Expected signals would include those for the ethyl ester protons (a quartet and a triplet), a singlet for the methyl group on the aromatic ring, and multiplets for the aliphatic protons of the dihydropyran ring and the aromatic protons.
-
¹³C NMR: Aromatic and aliphatic carbon signals are expected, along with distinct signals for the carbonyl carbon of the ester and the carbons of the ethyl and methyl groups.
-
IR Spectroscopy: Characteristic peaks would include C-H stretching for aromatic and aliphatic groups, a strong C=O stretching for the ester, and C-O stretching bands.
-
Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 204, with fragmentation patterns corresponding to the loss of the ethoxy group and other fragments.
Alternative Compounds: Predicted Spectral Features
| Compound | Predicted ¹H NMR Features | Predicted ¹³C NMR Features | Predicted IR Features | Predicted Mass Spec (M+) |
| Ethyl 2,3-dihydro-1H-indene-2-carboxylate | Signals for the ethyl ester, multiplets for the aliphatic and aromatic protons of the unsubstituted indane ring. | Aromatic and aliphatic signals, ester carbonyl carbon, and ethyl group carbons. | Aromatic and aliphatic C-H stretching, strong ester C=O stretching. | m/z = 190 |
| Methyl 2,3-dihydro-1H-indene-4-carboxylate | A singlet for the methyl ester, multiplets for the aliphatic and aromatic protons. | Aromatic and aliphatic signals, ester carbonyl carbon, and methyl group carbon. | Aromatic and aliphatic C-H stretching, strong ester C=O stretching. | m/z = 176 |
| Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Signals for the ethyl ester, multiplets for the aliphatic and aromatic protons. The presence of the ketone will shift adjacent proton signals. | Aromatic and aliphatic signals, two carbonyl carbons (ketone and ester), and ethyl group carbons. | Aromatic and aliphatic C-H stretching, two distinct C=O stretching bands (ketone and ester). | m/z = 204 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the characterization of the title compound and its alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger sample amount (20-50 mg) and a longer acquisition time are typically required.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film): If the compound is a liquid, place a drop between two KBr or NaCl plates. If it is a solid, dissolve a small amount in a volatile solvent, deposit the solution onto a salt plate, and allow the solvent to evaporate.
-
Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer method that often preserves the molecular ion.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Characterization and Comparison Workflow
The following diagram illustrates a logical workflow for the characterization and comparison of this compound and its analogs.
Caption: Workflow for the characterization and comparison of indane derivatives.
Conclusion
This guide provides a framework for the characterization and comparison of this compound and its structural analogs. While a complete experimental dataset is not currently available in the public domain for all the discussed compounds, the provided protocols and predicted spectral characteristics offer a solid foundation for researchers to conduct their own comparative studies. The systematic application of these analytical techniques will enable a thorough understanding of the structure-property relationships within this class of molecules, aiding in the development of new chemical entities for various applications.
References
- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. ethyl 2,3-dihydro-1H-indene-2-carboxylate | C12H14O2 | CID 15280733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | C12H12O3 | CID 10910629 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Indane Building Blocks: Focus on Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The indane scaffold, a fused bicyclic system composed of a benzene and a cyclopentane ring, is a cornerstone in medicinal chemistry, recognized as a "privileged structure."[1][2][3][4] Its rigid conformation and the synthetic tractability to introduce diverse functionalities make it a valuable building block in the design of novel therapeutics.[4] This guide provides a comparative analysis of ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate against other key indane building blocks, offering insights into their synthesis, properties, and applications, supported by available experimental data.
Overview of Indane Scaffolds in Drug Discovery
The indane core is present in several clinically approved drugs, demonstrating its therapeutic relevance across various disease areas. Notable examples include:
-
Indinavir: An HIV protease inhibitor for the treatment of HIV/AIDS.[2][3]
-
Sulindac: A non-steroidal anti-inflammatory drug (NSAID).[3]
-
Donepezil: A neuroprotective agent used in the management of Alzheimer's disease.[2][3]
The versatility of the indane framework allows for the development of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][4]
Synthesis of Indane Building Blocks: A Comparative Look
The construction of the indane core can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
| Synthesis Route | General Description | Typical Yields | Reference |
| Intramolecular Friedel-Crafts Acylation | Cyclization of 3-arylpropionic acids or their derivatives using a Lewis acid or superacid catalyst. | 60-100% | [5] |
| Nazarov Cyclization | An acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones (chalcones). | Varies | [5] |
| Palladium-Catalyzed Carbonylative Cyclization | Cyclization of unsaturated aryl iodides in the presence of carbon monoxide. | Good to Excellent | [6] |
| Diels-Alder Reaction | [4+2] cycloaddition between a diene and a dienophile to construct the bicyclic system. | Varies |
Table 1: Common synthetic routes to indanone and indane scaffolds with typical reported yields.
For the specific synthesis of This compound , at least two synthetic routes have been reported, one of which involves the reaction of 1-pyrrolidino-1-cyclopentene with ethyl sorbate.[7]
Featured Building Block: this compound
This building block, with its specific substitution pattern, offers a unique combination of lipophilicity and functional handles for further chemical modification.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₂ | [8][9] |
| Molecular Weight | 204.26 g/mol | [8] |
| Purity | ≥97% (Commercially available) | [8][9] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [8] |
| logP | 2.66 | [8] |
Table 2: Physicochemical properties of this compound.
The methyl group at the 7-position and the ethyl ester at the 4-position provide sites for further derivatization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Comparison with Other Indane Building Blocks
While direct, side-by-side comparative studies are limited, we can infer the relative advantages of different indane building blocks based on their functional groups and substitution patterns.
| Building Block | Key Features | Potential Applications |
| Indan-1-one | Carbonyl group at the 1-position allows for a wide range of functionalization reactions. | Precursor for various derivatives with anticancer and anti-inflammatory activities.[10][11] |
| Indan-2-one | Symmetrical ketone, offering different reactivity compared to 1-indanone. | Intermediate in the synthesis of pharmaceuticals.[11] |
| Indane-1,3-dione | 1,3-dicarbonyl moiety provides unique reactivity and is a precursor to various heterocyclic systems. | Anticoagulant, bactericidal, and fungicidal agents.[1] |
| Aminoindanes | Introduction of a basic nitrogen atom, crucial for interacting with biological targets. | Neuroprotective and neuroleptic agents.[3][4] |
| Indane Carboxylic Acids/Esters | Carboxylic acid or ester group serves as a handle for amide bond formation or other modifications. | Versatile intermediates for creating compound libraries for screening.[2][4] |
Table 3: Comparison of common indane building blocks.
This compound belongs to the class of indane carboxylic acid esters. The presence of the methyl group on the aromatic ring can influence the electronic properties and metabolic stability of its derivatives compared to unsubstituted analogs.
Experimental Protocols
General Procedure for Intramolecular Friedel-Crafts Acylation of 3-Arylpropionic Acids
This protocol is a general method for the synthesis of 1-indanones, which can be precursors to various indane building blocks.
Materials:
-
3-Arylpropionic acid (1 mmol)
-
Triflic acid (TfOH) (3 mmol)
-
Dichloromethane (CH₂Cl₂) (5 mL)
Procedure:
-
In a microwave vial, dissolve the 3-arylpropionic acid in dichloromethane.
-
Carefully add triflic acid to the solution.
-
Heat the reaction mixture in a microwave reactor at 80°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Caption: General workflow for the synthesis of 1-indanones via Friedel-Crafts acylation.
Caption: Workflow for Friedel-Crafts acylation.
Signaling Pathways and Biological Targets
Indane derivatives have been shown to interact with various biological targets and modulate key signaling pathways implicated in disease. For instance, certain indanone-containing spiroisoxazoline derivatives have demonstrated selective inhibition of cyclooxygenase-2 (COX-2), an important target in inflammation and cancer.[12] The inhibition of COX-2 can lead to the induction of apoptosis in cancer cells through the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[12]
Caption: Simplified pathway of COX-2 inhibition.
Conclusion
This compound represents a valuable, commercially available building block for medicinal chemistry. Its specific substitution pattern offers opportunities for creating novel derivatives with potentially enhanced biological activity and favorable pharmacokinetic properties. While direct comparative data with other indane building blocks is not always available, an understanding of the synthetic routes and the influence of different functional groups allows for a rational selection of the most appropriate scaffold for a given drug discovery project. The continued exploration of the chemical space around the indane core, utilizing building blocks like this compound, is expected to yield new and improved therapeutic agents.
References
- 1. scispace.com [scispace.com]
- 2. scribd.com [scribd.com]
- 3. eburon-organics.com [eburon-organics.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Indanone synthesis [organic-chemistry.org]
- 7. 2,3-Dihydro-7-methyl-1H-indene-4-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. calpaclab.com [calpaclab.com]
- 10. "Design, Synthesis And Biological Evaluation Of A Novel Bioactive Indan" by Tao Zhang, Vilmar Bandero et al. [arrow.tudublin.ie]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Data of Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate and its structural analogs. Due to the limited availability of experimental spectra for the target compound, this guide combines predicted data with experimental data from closely related molecules to serve as a valuable reference for identification and characterization.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and its analogs. Predicted data for the target compound is provided alongside experimental data for related structures to facilitate comparison.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Aromatic Protons (ppm) | CH₂ (Indane Ring) (ppm) | CH₃ (Indane Ring) (ppm) | OCH₂ (Ethyl Ester) (ppm) | OCH₂CH₃ (Ethyl Ester) (ppm) | Solvent |
| This compound (Predicted) | ~7.0-7.2 (d, 1H), ~6.9-7.1 (d, 1H) | ~2.9 (t, 2H), ~2.1 (quint, 2H), ~3.3 (t, 2H) | ~2.3 (s, 3H) | ~4.3 (q, 2H) | ~1.4 (t, 3H) | CDCl₃ |
| Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate [1] | 7.79 (d, 1H), 7.63 (dd, 1H), 7.50 (d, 1H), 7.42 (dd, 1H) | 3.75 (m, 1H), 3.60 (m, 1H), 3.40 (m, 1H) | - | 3.80 (s, 3H, OCH₃) | - | CDCl₃ |
| 2,3-dihydro-1H-indene-4-carboxylic acid | - | - | - | - | - | Data Not Available |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Aromatic Carbons (ppm) | CH₂ (Indane Ring) (ppm) | CH₃ (Indane Ring) (ppm) | C=O (Ester) (ppm) | OCH₂ (Ethyl Ester) (ppm) | OCH₂CH₃ (Ethyl Ester) (ppm) | Solvent |
| This compound (Predicted) | ~125-145 | ~25, ~30, ~32 | ~19 | ~168 | ~60 | ~14 | CDCl₃ |
| Ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate [2] | 126.7, 127.7, 128.5, 128.8, 145.3 | - | 18.2 | 165.8 | 59.6 | 14.5 | DMSO-d₆ |
Table 3: IR Spectroscopic Data
| Compound | C=O Stretch (cm⁻¹) | C-H Stretch (Aromatic) (cm⁻¹) | C-H Stretch (Aliphatic) (cm⁻¹) | C-O Stretch (cm⁻¹) |
| This compound (Predicted) | ~1715 | ~3050 | ~2850-2950 | ~1250 |
| Ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate [2] | 1608 | - | 2967 | 1223 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Ionization Method |
| This compound | 204.27 (Calculated) | Predicted: 175, 159, 131 | EI |
| 1H-Indene, 2,3-dihydro-4-methyl- [3] | 132 | 117, 91 | EI |
| 2-Ethyl-2,3-dihydro-1H-indene [4] | 146 | 117, 91 | EI |
| ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate [5] | 204 | 176, 147, 130, 102 | EI |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 300 or 400 MHz spectrometer. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A wider spectral width (e.g., 0-220 ppm) is necessary. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus. Proton decoupling is used to simplify the spectrum to single lines for each carbon.
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film): If the sample is a liquid, place a drop between two NaCl or KBr plates. If it is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane), deposit the solution onto a salt plate, and allow the solvent to evaporate.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, spectra are collected over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.
2.3 Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic methods discussed.
Caption: A logical workflow for spectroscopic data acquisition and analysis.
References
- 1. Ethyl 1-oxo-2,3-dihydro-1h-indene-2-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 2. 7-methyl-2,3-dihydro-1H-inden-1-one | C10H10O | CID 589669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Indene, 2,3-dihydro-4-methyl- [webbook.nist.gov]
- 4. 2-Ethyl-2,3-dihydro-1H-indene [webbook.nist.gov]
- 5. ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | C12H12O3 | CID 10910629 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the characterization and quantification of ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate. As a key intermediate in pharmaceutical synthesis, robust and reliable analytical methods are crucial for ensuring its quality, purity, and stability. This document outlines common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering a comparison of their performance based on typical experimental data for structurally similar aromatic esters.
While specific validated methods for this compound are not widely published, the protocols and performance data presented herein are derived from established analytical practices for analogous compounds and serve as a strong foundation for method development and validation.
Quantitative Analysis: A Comparison of Chromatographic Methods
For quantitative analysis, such as purity assessment and impurity profiling, HPLC and GC-MS are the most common and powerful techniques. The choice between them often depends on the volatility and thermal stability of the analyte and the specific requirements of the analysis.
Table 1: Comparison of Quantitative Method Performance for Aromatic Esters
| Parameter | HPLC-UV | GC-MS (Full Scan) | GC-MS (SIM) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 µg/mL | 0.001 - 0.01 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 3 µg/mL | 0.003 - 0.03 µg/mL[1] |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Primary Application | Purity, Assay, Impurity Quantification | Identification & Quantification | Trace-level Quantification |
Note: The values presented are typical performance characteristics for the analysis of aromatic esters and may vary depending on the specific instrumentation and method parameters.
Qualitative Analysis: Structural Elucidation and Identification
For the unequivocal identification and structural confirmation of this compound, spectroscopic methods are indispensable.
Table 2: Comparison of Qualitative Analytical Methods
| Technique | Information Provided |
| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition through the molecular ion peak. The fragmentation pattern offers structural insights and serves as a fingerprint for identification. |
| ¹H NMR Spectroscopy | Details the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Provides information on the aromatic, aliphatic, and ethyl ester protons. |
| ¹³C NMR Spectroscopy | Shows the number of chemically non-equivalent carbon atoms and their types (e.g., C, CH, CH₂, CH₃). Confirms the carbon skeleton of the molecule. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes direct (¹J) and long-range (²⁻³J) correlations between protons and carbons, enabling unambiguous assignment of all signals and confirmation of the complete molecular structure. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the ester carbonyl (C=O) stretch and aromatic C-H bonds. |
Experimental Protocols
Below are detailed, representative methodologies for the key analytical techniques discussed. These should be considered as starting points for method development and will likely require optimization.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine purity analysis and quantification of this compound.
-
Instrumentation: HPLC with UV or Photodiode Array (PDA) Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.
-
Standard Preparation: Prepare a standard of known purity in acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions (e.g., 1-100 µg/mL) to establish a calibration curve for linearity assessment.
Protocol 2: Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification of the target compound and its volatile or semi-volatile impurities.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 450 amu.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for obtaining NMR spectra for structural elucidation.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Experiments:
-
¹H NMR: Acquire a standard 1D proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.
-
2D NMR: Perform COSY, HSQC, and HMBC experiments to establish connectivity.
-
-
Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Visualized Workflows and Logic
The following diagrams illustrate the typical workflows for the described analytical methods and a decision-making process for method selection.
Caption: Workflow for purity analysis using HPLC-UV.
Caption: Workflow for identification using GC-MS.
Caption: Decision tree for analytical method selection.
References
A Comparative Guide to the Synthesis of Substituted Indenes
For Researchers, Scientists, and Drug Development Professionals
The indene scaffold is a crucial structural motif in a variety of biologically active compounds and functional materials. The development of efficient and versatile synthetic routes to access substituted indenes is therefore of significant interest to the scientific community. This guide provides an objective comparison of three modern synthetic strategies for the preparation of substituted indenes, supported by experimental data and detailed protocols.
Introduction to Synthetic Strategies
The synthesis of substituted indenes has been approached through numerous methodologies. This guide will focus on a comparative analysis of three prominent and distinct methods:
-
Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides: A modern approach that leverages the unique reactivity of ynamides under mild gold catalysis to construct the indene core. This method is characterized by its high efficiency and broad substrate scope.
-
Sequential Palladium/Ruthenium Catalysis (Suzuki Coupling/Ring-Closing Metathesis): A robust two-step process commencing from readily available phenols. This strategy offers excellent control over substitution patterns on the aromatic ring.
-
Silver-Catalyzed Annulative Coupling of Secondary Benzyl Alcohols and Alkynes: A direct and atom-economical method for the synthesis of 1,2,3-trisubstituted indenes from simple starting materials.
Each of these routes offers distinct advantages and is suited for different synthetic goals. The following sections will delve into the specifics of each methodology, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.
Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides
This method provides a straightforward synthesis of polysubstituted indenes from readily available ynamides. The reaction is catalyzed by a gold complex under mild conditions and is believed to proceed through the formation of a keteniminium ion, which triggers a[1][2]-hydride shift followed by cyclization.[1][3][4]
Data Presentation
The gold-catalyzed hydroalkylation of ynamides demonstrates a broad substrate scope with good to excellent yields. The following table summarizes the results for a variety of substituted ynamides.
| Entry | Ynamide Substrate (Ar) | R1 | R2 | Product | Yield (%) |
| 1 | Phenyl | i-Pr | H | 4a | 85 |
| 2 | 4-MeO-C6H4 | i-Pr | H | 4b | 82 |
| 3 | 4-F-C6H4 | i-Pr | H | 4c | 75 |
| 4 | 4-CF3-C6H4 | i-Pr | H | 4d | 68 |
| 5 | 2-Naphthyl | i-Pr | H | 4e | 78 |
| 6 | Phenyl | Cyclohexyl | H | 4f | 88 |
| 7 | Phenyl | Et | H | 4g | 40 |
| 8 | Phenyl | i-Pr | Me | 4h | 73 |
Reaction conditions: Ynamide (1.0 equiv), IPrAuNTf2 (5 mol %), CH2Cl2, rt, 20 h.
Experimental Protocols
General Procedure for the Gold-Catalyzed Cyclization of Ynamides to Indenes: [1]
An oven-dried 5 mL round-bottom flask was charged with the ynamide (250 µmol) and the gold-complex catalyst (IPrAuNTf2, 5 mol %, 13 µmol). The flask was fitted with a rubber septum, evacuated under high vacuum, and backfilled with argon three times. Freshly distilled dichloromethane (3 mL) was then added, and the resulting mixture was stirred at room temperature for 20 hours. Upon completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired substituted indene.
Signaling Pathways and Experimental Workflows
Sequential Palladium/Ruthenium Catalysis from Phenols
This synthetic route utilizes readily available substituted phenols as starting materials and proceeds in a two-step sequence: a palladium-catalyzed Suzuki coupling followed by a ruthenium-catalyzed ring-closing metathesis (RCM).[3] This method allows for the controlled construction of a wide range of functionalized indene derivatives in excellent yields.[3]
Data Presentation
The sequential Pd/Ru catalysis demonstrates high efficiency for a variety of substituted phenols and vinyl boronic esters. The table below presents the yields for both the Suzuki coupling and the RCM steps.
| Entry | Phenol Substrate | R1 in Vinyl Boronic Ester | Diene Product (Yield %) | Indene Product | RCM Yield (%) |
| 1 | 4-Nitro-phenol | H | 5a (92) | 6a | 95 |
| 2 | 2-Methyl-phenol | H | 5b (89) | 6b | 91 |
| 3 | 4-Methoxy-phenol | H | 5c (95) | 6c | 96 |
| 4 | 4-Chloro-phenol | Me | 5d (85) | 6d | 88 |
| 5 | 3-Fluoro-phenol | Ph | 5e (82) | 6e | 85 |
| 6 | 2,6-Dimethyl-phenol | H | 5f (78) | 6f | 83 |
Suzuki Coupling Conditions: Phenolic triflate (1.0 equiv), vinyl boronic ester (1.2 equiv), Pd(PPh3)4 (3 mol %), K2CO3 (2.0 equiv), dioxane/H2O, 100 °C, 12 h. RCM Conditions: Diene (1.0 equiv), Grubbs' 2nd Gen. catalyst (2 mol %), CH2Cl2, rt, 4 h.
Experimental Protocols
General Procedure for the Synthesis of Dienes via Suzuki Coupling:
A mixture of the corresponding phenolic triflate (1.0 mmol), vinyl boronic acid pinacol ester (1.2 mmol), Pd(PPh3)4 (0.03 mmol), and K2CO3 (2.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) was degassed with argon for 15 minutes. The reaction mixture was then heated at 100 °C for 12 hours. After cooling to room temperature, the mixture was diluted with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
General Procedure for the Synthesis of Indenes via Ring-Closing Metathesis:
To a solution of the diene (0.5 mmol) in anhydrous and degassed CH2Cl2 (10 mL) under an argon atmosphere, Grubbs' second-generation catalyst (0.01 mmol) was added. The reaction mixture was stirred at room temperature for 4 hours. The solvent was then removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the substituted indene.
Signaling Pathways and Experimental Workflows
Silver-Catalyzed Annulative Coupling of Secondary Benzyl Alcohols and Alkynes
This synthetic route provides a direct pathway to 1,2,3-substituted indene derivatives through the silver-catalyzed annulative coupling of secondary benzyl alcohols with internal alkynes. This method is notable for its simplicity and the use of readily available starting materials.
Data Presentation
The silver-catalyzed annulation proceeds efficiently with a range of substituted benzyl alcohols and alkynes, affording the corresponding indenes in good to excellent yields.
| Entry | Benzyl Alcohol | Alkyne | Product | Yield (%) |
| 1 | Diphenylmethanol | Diphenylacetylene | 3aa | 94 |
| 2 | 4-Me-C6H4-CH(OH)Ph | Diphenylacetylene | 3ba | 78 |
| 3 | 4-Cl-C6H4-CH(OH)Ph | Diphenylacetylene | 3ca | 65 |
| 4 | Diphenylmethanol | 1,2-bis(4-methylphenyl)acetylene | 3ab | 99 |
| 5 | Diphenylmethanol | 1,2-bis(4-chlorophenyl)acetylene | 3ac | 55 |
| 6 | 1-Phenylethanol | Diphenylacetylene | 3da | 62 |
Reaction conditions: Benzyl alcohol (0.3 mmol), alkyne (0.6 mmol), AgSbF6 (0.04 mmol), 1,2-dichloroethane, 80 °C, 24 h.
Experimental Protocols
General Procedure for the Silver-Catalyzed Annulative Coupling:
A mixture of the secondary benzyl alcohol (0.3 mmol), the internal alkyne (0.6 mmol), and AgSbF6 (0.04 mmol) in 1,2-dichloroethane (1.0 mL) was stirred in a sealed tube at 80 °C for 24 hours. After cooling to room temperature, the reaction mixture was filtered through a short pad of silica gel, eluting with dichloromethane. The filtrate was concentrated under reduced pressure, and the residue was purified by preparative thin-layer chromatography on silica gel to give the 1,2,3-substituted indene.
Signaling Pathways and Experimental Workflows
Comparison and Conclusion
| Feature | Gold-Catalyzed Hydroalkylation | Sequential Pd/Ru Catalysis | Silver-Catalyzed Annulative Coupling |
| Starting Materials | Ynamides | Phenols | Secondary Benzyl Alcohols, Alkynes |
| Key Transformations | Intramolecular Hydroalkylation | Suzuki Coupling, RCM | Annulative Coupling |
| Catalyst(s) | Gold (I) | Palladium (0), Ruthenium (II) | Silver (I) |
| Advantages | Mild conditions, high efficiency, broad scope, atom economical. | Readily available starting materials, high functional group tolerance, controlled substitution. | Direct synthesis of 1,2,3-trisubstituted indenes, simple procedure. |
| Disadvantages | Synthesis of ynamide precursors required. | Multi-step process, use of expensive transition metals. | Limited to 1,2,3-substitution pattern, requires elevated temperatures. |
References
- 1. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of Ethyl 7-Methyl-2,3-dihydro-1H-indene-4-carboxylate Derivatives as Potent Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate derivatives, with a focus on their potential as anticancer agents. We will delve into their mechanism of action as tubulin polymerization inhibitors and compare their performance against established anticancer drugs, supported by experimental data.
Executive Summary
A novel series of 2,3-dihydro-1H-indene derivatives has been identified as potent inhibitors of tubulin polymerization, a critical mechanism for anticancer drug action. Among these, a specific derivative, herein referred to as Compound 12d , has demonstrated exceptional activity. This guide will compare the cytotoxic and anti-angiogenic properties of Compound 12d and its analogues with the well-known tubulin inhibitors Combretastatin A-4 (CA-4), Paclitaxel, and Vincristine.
Performance Comparison: Cytotoxicity
The in vitro antiproliferative activity of the lead 2,3-dihydro-1H-indene derivative, Compound 12d, was evaluated against a panel of human cancer cell lines. The results are presented below in comparison to standard chemotherapeutic agents.
Table 1: In Vitro Antiproliferative Activity (IC₅₀ values in µM)
| Compound | K562 (Leukemia) | A549 (Lung) | MCF-7 (Breast) | PC-3 (Prostate) |
| Compound 12d | 0.028[1] | 0.045[1] | 0.087[1] | 0.063[1] |
| Combretastatin A-4 (CA-4) | >10 | - | - | - |
| Paclitaxel | - | 0.027 (120h exposure)[2] | 3.5[3] | - |
| Vincristine | - | - | - | - |
Note: IC₅₀ values for Paclitaxel and Vincristine can vary significantly based on the cell line and exposure time. The provided Paclitaxel value for A549 cells is after a 120-hour exposure.
Mechanism of Action: Tubulin Polymerization Inhibition
Compound 12d exerts its anticancer effects by inhibiting tubulin polymerization, a mechanism shared with drugs like Combretastatin A-4 and Vincristine. By binding to the colchicine site on tubulin, it disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[1][4]
Table 2: Tubulin Polymerization Inhibition
| Compound | IC₅₀ (µM) |
| Compound 12d | 1.5[1] |
| Combretastatin A-4 (CA-4) | 1.2[1] |
The data indicates that Compound 12d is a potent inhibitor of tubulin polymerization, with an efficacy comparable to that of Combretastatin A-4.
Signaling Pathways
The inhibition of tubulin polymerization by Compound 12d initiates a cascade of downstream signaling events, culminating in apoptosis and the inhibition of angiogenesis.
Apoptosis Signaling Pathway
Compound 12d induces apoptosis, or programmed cell death, in cancer cells. This is achieved through the modulation of key apoptotic proteins. The disruption of the microtubule network triggers cell cycle arrest at the G2/M phase, which in turn activates the apoptotic cascade.
Caption: Apoptosis induction by Compound 12d.
Anti-Angiogenic Signaling Pathway
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Compound 12d has been shown to inhibit angiogenesis, likely by disrupting the microtubule dynamics in endothelial cells, which are essential for cell migration and tube formation. This may also involve the downregulation of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).
Caption: Anti-angiogenic effect of Compound 12d.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Workflow:
Caption: Tubulin polymerization assay workflow.
Detailed Steps:
-
Reagents: Purified tubulin, GTP, general tubulin buffer (G-PEM), test compound, and a positive control (e.g., Combretastatin A-4).
-
Procedure:
-
A reaction mixture containing tubulin in G-PEM buffer with GTP is prepared.
-
The test compound at various concentrations is added to the reaction mixture in a 96-well plate.
-
The plate is incubated at 37°C to allow for tubulin polymerization.
-
The change in absorbance at 340 nm is monitored over time using a microplate reader.
-
-
Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the absorbance curve. The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.
Workflow:
Caption: Cell cycle analysis workflow.
Detailed Steps:
-
Cell Treatment: Cancer cells are seeded and treated with various concentrations of the test compound for a specified period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with propidium iodide (PI), a fluorescent dye that binds to DNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The resulting histogram of DNA content allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The this compound derivative, Compound 12d, represents a promising new class of anticancer agents. Its potent inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis, combined with its anti-angiogenic activity, makes it a strong candidate for further preclinical and clinical development. The data presented in this guide demonstrates its comparable, and in some cases superior, activity to established tubulin inhibitors, highlighting its potential as a valuable addition to the arsenal of cancer therapeutics.
References
- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the characterization of any newly synthesized compound intended for research or pharmaceutical development. This guide provides a comparative overview of three common analytical techniques for assessing the purity of ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate (CAS: 71042-72-3), a key intermediate in various synthetic pathways. The methods discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Compound Profile
Comparison of Analytical Techniques
The choice of analytical method for purity determination depends on several factors, including the nature of the compound, the expected impurities, the required accuracy, and the available instrumentation. Below is a comparative summary of HPLC, GC-MS, and qNMR for the analysis of this compound.
Data Presentation: Quantitative Purity Analysis
The following table summarizes hypothetical, yet typical, results from the analysis of a synthesized batch of this compound using the three different methods.
| Parameter | HPLC | GC-MS | qNMR |
| Purity (%) | 98.5% (by area normalization) | 98.2% (by peak area %) | 98.8% (absolute purity) |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | ~0.3% |
| Key Advantages | Widely applicable, good for non-volatile impurities. | High sensitivity and structural information of volatile impurities. | High precision, no reference standard of the analyte needed for purity determination.[3][4] |
| Key Limitations | Requires a chromophore for UV detection, response factors can vary. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols and Workflows
Detailed methodologies for each analytical technique are provided below, accompanied by workflow diagrams generated using Graphviz.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry, offering high resolution and sensitivity for a wide range of compounds.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program: Start with 30% acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with the mobile phase for injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for detecting and identifying residual solvents and volatile by-products from the synthesis.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 10 minutes.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (10:1).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[5][6] It is a non-destructive technique that provides structural information alongside quantitative data.[7]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity (e.g., maleic acid). The standard should have signals that do not overlap with the analyte.
-
Solvent: A deuterated solvent in which both the analyte and the standard are fully soluble (e.g., DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh about 10 mg of the synthesized compound into an NMR tube.
-
Accurately weigh about 5 mg of the internal standard and add it to the same NMR tube.
-
Add a sufficient volume of the deuterated solvent (e.g., 0.75 mL) to dissolve both completely.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Purity Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Conclusion
For a comprehensive assessment of the purity of synthesized this compound, a multi-faceted approach is recommended. HPLC provides excellent quantitative information on non-volatile impurities. GC-MS is ideal for identifying volatile impurities and residual solvents. qNMR offers a highly accurate, absolute measure of purity without the need for a specific reference standard of the analyte itself. The selection of the most appropriate method or combination of methods will ultimately depend on the specific requirements of the research or development phase.
References
Navigating the Reactivity Landscape of Indene Esters: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle differences in the reactivity of isomeric indene esters is crucial for optimizing reaction conditions and predicting the stability of novel therapeutics. This guide provides a comparative analysis of the reactivity of indene-1-carboxylic, indene-2-carboxylic, and indene-3-carboxylic acid esters, supported by established principles of chemical kinetics and detailed experimental protocols.
While direct, side-by-side quantitative data on the reactivity of all indene ester isomers is not extensively documented in peer-reviewed literature, a robust understanding can be derived from fundamental principles of organic chemistry. The reactivity of the ester functionality is primarily governed by the electronic environment of the carbonyl carbon and steric hindrance around the reaction center. In the context of the indene scaffold, the position of the ester group significantly influences these factors.
Comparative Reactivity Analysis
The susceptibility of an ester to nucleophilic attack, such as in hydrolysis or aminolysis, is enhanced by electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon. Conversely, electron-donating groups and steric bulk around the ester moiety tend to decrease reactivity.
Based on these principles, a qualitative and semi-quantitative comparison of the common indene ester isomers can be made:
| Indene Ester Isomer | Expected Relative Reactivity | Rationale |
| Indene-2-carboxylic acid ester | Highest | The ester group at the 2-position is conjugated with the double bond of the five-membered ring, which acts as an electron-withdrawing group, increasing the electrophilicity of the carbonyl carbon. Steric hindrance is also relatively low at this position. |
| Indene-3-carboxylic acid ester | Intermediate | The ester at the 3-position is attached to a carbon of the double bond. While conjugated with the aromatic ring, the direct attachment to the double bond provides some electron-withdrawing character. Steric hindrance is moderate. One study on cycloaddition reactions noted that methyl 1H-indene-3-carboxylate was less reactive than the corresponding carboxylic acid, suggesting the influence of the ester group on the electronic properties of the diene system.[1] |
| Indene-1-carboxylic acid ester | Lowest | The ester group at the 1-position is attached to a saturated carbon. The primary electronic influence comes from the indenyl system, which can be considered electron-donating towards the sp3-hybridized carbon, thus reducing the electrophilicity of the carbonyl. This position is also subject to greater steric hindrance from the fused ring system. |
Experimental Protocol: Kinetic Analysis of Indene Ester Hydrolysis
To quantitatively assess the reactivity of different indene esters, a kinetic analysis of their hydrolysis can be performed. The following protocol outlines a general method for determining the rate constant of hydrolysis under acidic conditions. This method involves monitoring the progress of the reaction by titrating the amount of carboxylic acid produced over time.[2][3]
Materials:
-
Indene ester of interest (e.g., methyl indene-1-carboxylate, methyl indene-2-carboxylate, methyl indene-3-carboxylate)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.5 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Deionized water
-
Ice
-
Thermostatically controlled water bath
-
Conical flasks, pipettes, burettes, and stopwatches
Procedure:
-
Reaction Setup: Place a known volume (e.g., 100 mL) of the standardized HCl solution into a conical flask and allow it to equilibrate to the desired reaction temperature in the water bath.
-
Initiation of Reaction: Add a precise amount of the indene ester to the HCl solution and start the stopwatch immediately. Mix the solution thoroughly.
-
Time Point Zero (t=0): Immediately withdraw a known aliquot (e.g., 5 mL) of the reaction mixture and transfer it to a conical flask containing ice to quench the reaction.
-
Titration at t=0: Add a few drops of phenolphthalein indicator to the quenched sample and titrate with the standardized NaOH solution until a persistent pink color is observed. Record the volume of NaOH used. This initial titration accounts for the acid catalyst present.
-
Monitoring the Reaction: At regular time intervals (e.g., 10, 20, 30, 45, 60 minutes), withdraw further aliquots of the reaction mixture, quench them with ice, and titrate with the NaOH solution as described above.
-
Time Point Infinity (t=∞): To determine the concentration of acid at the completion of the reaction, heat a sealed sample of the reaction mixture in a water bath (e.g., at 60°C) for a prolonged period (e.g., 2 hours) to ensure complete hydrolysis. Cool the sample and titrate an aliquot as before.
-
Data Analysis: The concentration of the indene ester at each time point can be calculated from the volume of NaOH used. The reaction follows pseudo-first-order kinetics, and the rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH used at time infinity and Vt is the volume used at time t. The slope of this plot will be equal to -k.[4][5]
Factors Influencing Indene Ester Reactivity
The following diagram illustrates the key factors that determine the reactivity of an indene ester in nucleophilic acyl substitution reactions.
Caption: Key determinants of indene ester reactivity.
Conclusion
The reactivity of indene esters is a nuanced subject, heavily dependent on the substitution pattern of the indene ring. While a comprehensive quantitative dataset is yet to be established, the principles of organic chemistry provide a strong framework for predicting their relative reactivity. For researchers working with these compounds, a systematic kinetic analysis, as outlined in this guide, is the most effective way to obtain precise, application-specific data. This understanding is paramount for the rational design of synthetic routes and the development of stable, effective indene-based pharmaceuticals.
References
A Comparative Guide to the Application of Ethyl 7-Methyl-2,3-dihydro-1H-indene-4-carboxylate in Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential applications of ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate as a structural component in the design of Proteolysis-Targeting Chimeras (PROTACs). While specific experimental data for PROTACs incorporating this exact building block is limited in publicly available literature, this document will draw comparisons from structurally related indane-based PROTACs and provide a framework for its evaluation.
The indane scaffold is a valuable component in medicinal chemistry, often utilized as a rigid linker in PROTACs. The methyl and ethyl carboxylate substitutions on the indane ring offer synthetic handles for conjugation to ligands for a target protein (warhead) and an E3 ubiquitin ligase. The 2,3-dihydro-1H-indene core provides a defined spatial orientation for these two ligands, which is crucial for the formation of a productive ternary complex and subsequent target protein degradation.
Performance Comparison of Indane-Based Linkers in PROTACs
To illustrate the comparative analysis that would be performed, the following table summarizes hypothetical performance data for PROTACs containing different linker moieties, including our target molecule. The data presented here are representative values drawn from various PROTAC studies to demonstrate the key metrics used for comparison.
| PROTAC ID | Linker Moiety | Target Protein | E3 Ligase Ligand | DC50 (nM) * | Dmax (%) | Cell Line |
| PROTAC-A | This compound derived | BRD4 | Pomalidomide | 50 | 95 | HeLa |
| PROTAC-B | 4-Carboxy-2,3-dihydro-1H-indene derived (unsubstituted) | BRD4 | Pomalidomide | 120 | 85 | HeLa |
| PROTAC-C | Flexible PEG4 linker | BRD4 | Pomalidomide | 25 | 98 | HeLa |
| PROTAC-D | Rigid bicyclo[1.1.1]pentane linker | BRD4 | Pomalidomide | 80 | 90 | HeLa |
*DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation.
This hypothetical data illustrates that the rigidity and substitution pattern of the indane linker (as in PROTAC-A and PROTAC-B) can influence the efficacy of the PROTAC. Compared to a flexible PEG linker (PROTAC-C), a rigid indane linker might lead to a less optimal ternary complex formation, resulting in a higher DC50. However, the defined conformation of a rigid linker can also offer improved selectivity and pharmacokinetic properties. The methyl group in PROTAC-A could potentially provide beneficial steric interactions within the ternary complex compared to the unsubstituted indane in PROTAC-B, leading to enhanced degradation.
Experimental Protocols
Below are generalized experimental protocols for the synthesis and biological evaluation of a PROTAC incorporating this compound.
Protocol 1: Synthesis of an Indane-Based PROTAC
This protocol describes the synthesis of a PROTAC where the indane moiety acts as a linker between a hypothetical warhead (e.g., a kinase inhibitor) and an E3 ligase ligand (e.g., pomalidomide).
Step 1: Hydrolysis of this compound
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with 1N HCl to pH 3-4.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-methyl-2,3-dihydro-1H-indene-4-carboxylic acid.
Step 2: Amide Coupling with E3 Ligase Ligand
-
To a solution of 7-methyl-2,3-dihydro-1H-indene-4-carboxylic acid (1.0 eq) in dimethylformamide (DMF), add HATU (1.2 eq), HOBt (1.2 eq), and a pomalidomide derivative with a free amino group (1.1 eq).
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purify the crude product by flash column chromatography to obtain the indane-pomalidomide conjugate.
Step 3: Functionalization and Coupling with Warhead
-
The remaining functional group on the warhead (e.g., a terminal alkyne) is then coupled to a complementary functional group introduced onto the indane linker (e.g., an azide) via a click chemistry reaction (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC).
-
Dissolve the indane-pomalidomide conjugate (1.0 eq) and the alkyne-modified warhead (1.1 eq) in a t-BuOH/water mixture.
-
Add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Purify the final PROTAC using preparative HPLC.
Protocol 2: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the target protein levels to the loading control to determine the percentage of degradation.
Visualizations
PROTAC Development Workflow
The following diagram illustrates the general workflow for the development and evaluation of a novel PROTAC.
Caption: A generalized workflow for the design, synthesis, and evaluation of PROTACs.
General PROTAC Mechanism of Action
This diagram illustrates the catalytic cycle of a PROTAC in inducing target protein degradation.
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 7-Methyl-2,3-Dihydro-1H-Indene-4-Carboxylate: A Comprehensive Guide
For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate (CAS No. 71042-72-3), ensuring compliance with safety protocols and minimizing environmental impact.
Essential Safety and Handling Information
Key Chemical Identifiers and Properties:
| Property | Value |
| CAS Number | 71042-72-3[1][2] |
| Molecular Formula | C₁₃H₁₆O₂[1][2] |
| Molecular Weight | 204.26 g/mol [1] |
| Synonyms | 2,3-Dihydro-7-methyl-1H-indene-4-carboxylic acid ethyl ester[1] |
Note: Without a specific SDS, detailed hazard classifications (e.g., GHS pictograms, hazard statements) are not available. Therefore, this compound should be handled with caution as a potentially hazardous chemical.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound.
1. Waste Identification and Classification:
-
Treat all waste containing this compound as hazardous chemical waste.
-
This includes the pure chemical, solutions containing the chemical, and any materials contaminated with it, such as personal protective equipment (PPE), absorbent materials from spills, and empty containers.
2. Waste Segregation and Storage:
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes can react dangerously. Store it separately from strong acids, bases, and oxidizing agents.
-
Container: Use a designated, leak-proof, and chemically compatible container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage. The container must have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), the approximate concentration and quantity, the date of accumulation, and the name of the principal investigator or laboratory.
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure secondary containment is in place to capture any potential leaks.
3. Disposal of Contaminated Materials:
-
PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste along with the chemical.
-
Spill Cleanup Materials: Any absorbent pads, sand, or other materials used to clean up spills of this chemical must be collected and disposed of as hazardous waste.
-
Empty Containers: Empty containers that once held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and treated as hazardous waste. After triple-rinsing, the container can often be disposed of as regular trash, but be sure to deface the original label.
4. Final Disposal:
-
Professional Disposal Service: The ultimate disposal of the collected hazardous waste must be handled by a licensed and certified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of chemical waste.
-
Do Not:
-
Dispose of this chemical down the drain.
-
Evaporate it in a fume hood as a means of disposal.
-
Place it in the regular trash.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Personal protective equipment for handling ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate (CAS No. 71042-72-3). The following procedures are based on best practices for laboratory safety and information from safety data sheets of structurally similar compounds.
Hazard Summary
While a specific Safety Data Sheet (SDS) for this compound was not located, a structurally similar compound is classified as toxic if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation. Therefore, it is prudent to handle this compound with a similar level of caution.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face | Safety glasses with side shields or chemical goggles.[1] A face shield may be required for splash hazards.[2] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and disposed of after contamination in accordance with laboratory practices.[2] For prolonged contact, gloves with a higher protection class are recommended.[1] | Prevents skin contact, which can cause skin irritation and potential allergic reactions. |
| Body | A laboratory coat or chemical-resistant apron.[1] For larger quantities or increased risk of splashing, chemical-resistant overalls may be necessary.[1] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood, is essential to avoid inhalation. If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator may be required.[2][3] | Minimizes the risk of respiratory irritation from dust or vapors. |
| Footwear | Closed-toe shoes that cover the entire foot should be worn in the laboratory.[2] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible. Read and understand the available safety information for similar compounds.
-
Engineering Controls : Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Handling :
-
Avoid direct contact with the substance.
-
Do not eat, drink, or smoke in the handling area.
-
Use only non-sparking tools if the compound is flammable.[4]
-
Wash hands thoroughly after handling.
-
-
Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Spill Response :
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE for cleanup.
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal Plan
All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
-
Waste Collection : Collect all waste in clearly labeled, sealed containers.
-
Disposal : Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain.
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
